2-bromo-7-methoxy-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-methoxy-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKGUQOMPCEFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200878-50-8 | |
| Record name | 2-Bromo-7-methoxy-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-bromo-7-methoxy-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a 7-methoxy-9H-carbazole intermediate, followed by its selective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached in two key stages:
-
Synthesis of 7-methoxy-9H-carbazole: This intermediate can be prepared via a Fischer indole synthesis followed by aromatization. This classic method involves the reaction of a substituted phenylhydrazine with a cyclic ketone to form a hydrazone, which then undergoes acid-catalyzed cyclization and aromatization to yield the carbazole core.
-
Selective Bromination: The 7-methoxy-9H-carbazole intermediate is then subjected to electrophilic bromination. The regioselectivity of this reaction is crucial for obtaining the desired 2-bromo isomer. The methoxy group at the 7-position is an ortho-para directing group, strongly activating the 6 and 8 positions. However, the nitrogen atom of the carbazole ring also influences the electron density, and under controlled conditions, substitution at the 2-position, which is para to the nitrogen, can be achieved. N-Bromosuccinimide (NBS) is a common reagent for such selective brominations.
The overall synthetic pathway is illustrated in the following diagram:
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. These protocols are based on established methodologies for similar transformations.
Synthesis of 7-methoxy-9H-carbazole
This synthesis is presented as a two-part process: the formation of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole via the Fischer indole synthesis, followed by its aromatization.
Part A: Fischer Indole Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
This procedure is adapted from established methods for the synthesis of tetrahydrocarbazoles.[1][2]
Reaction Scheme:
4-Methoxyphenylhydrazine + Cyclohexanone → 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Methoxyphenylhydrazine hydrochloride | 174.63 | 10 | 1.75 g |
| Cyclohexanone | 98.14 | 12 | 1.18 g (1.24 mL) |
| Glacial Acetic Acid | 60.05 | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the solid dissolves.
-
Add cyclohexanone (1.24 mL, 12 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:4 v/v).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol to yield 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole.
Part B: Aromatization of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole
This procedure utilizes a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) to aromatize the tetrahydrocarbazole intermediate.
Reaction Scheme:
7-methoxy-2,3,4,9-tetrahydro-1H-carbazole → 7-methoxy-9H-carbazole
Materials and Reagents (using Pd/C):
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | 201.26 | 5 | 1.01 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 100 mg (10% w/w) |
| Toluene | 92.14 | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole (1.01 g, 5 mmol) in toluene (50 mL).
-
Add 10% palladium on carbon (100 mg).
-
Heat the mixture to reflux (approximately 111°C) and maintain for 12-24 hours, or until TLC analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional toluene.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-methoxy-9H-carbazole.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Selective Bromination of 7-methoxy-9H-carbazole
This procedure utilizes N-bromosuccinimide (NBS) for the regioselective bromination of the carbazole core. The reaction conditions are crucial for favoring substitution at the 2-position.
Reaction Scheme:
7-methoxy-9H-carbazole + NBS → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 7-methoxy-9H-carbazole | 197.23 | 2.5 | 493 mg |
| N-Bromosuccinimide (NBS) | 177.98 | 2.5 | 445 mg |
| Dichloromethane (DCM) | 84.93 | - | 25 mL |
Procedure:
-
In a 50 mL round-bottom flask protected from light, dissolve 7-methoxy-9H-carbazole (493 mg, 2.5 mmol) in dichloromethane (25 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (445 mg, 2.5 mmol) portion-wise over 10 minutes with stirring.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC to determine the consumption of the starting material and the formation of the product.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (2 x 20 mL) to quench any remaining bromine.
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key reaction parameters for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1A | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux (118°C) | 2-3 | 70-85 |
| 1B | Aromatization | 7-methoxy-TH-carbazole, Pd/C | Toluene | Reflux (111°C) | 12-24 | 80-95 |
| 2 | Bromination | 7-methoxy-9H-carbazole, NBS | Dichloromethane | 0°C to rt | 3-5 | 60-75 |
Conclusion
This technical guide outlines a robust and plausible two-step synthetic pathway for the preparation of this compound. The described methodologies, based on the Fischer indole synthesis followed by selective bromination, provide a clear and actionable framework for researchers in the fields of organic synthesis and drug development. The provided experimental protocols, quantitative data, and workflow diagrams are intended to facilitate the successful synthesis and further investigation of this and related carbazole derivatives. Careful monitoring of reaction conditions, particularly during the bromination step, is essential to ensure the desired regioselectivity and to maximize the yield of the target compound.
References
An In-depth Technical Guide to 2-bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-bromo-7-methoxy-9H-carbazole (CAS No: 200878-50-8), a heterocyclic aromatic compound. It details the core physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its primary applications as a key intermediate in materials science, particularly in the development of organic electronics. While this specific molecule is predominantly used in materials science, the broader biological significance of the carbazole scaffold is also briefly addressed. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using process diagrams.
Physicochemical Properties
This compound is a solid, crystalline compound that appears as a white to light yellow powder.[1] Its core structure consists of a tricyclic carbazole system, featuring a methoxy group and a bromine atom at positions 7 and 2, respectively. The bromine atom is a particularly useful functional group, serving as a reactive site for various cross-coupling reactions, which is essential for its role as a building block in the synthesis of more complex molecules.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 200878-50-8 | [3] |
| Molecular Formula | C₁₃H₁₀BrNO | [3] |
| Molecular Weight | 276.13 g/mol | [3] |
| Appearance | White to Light yellow powder/crystal | [1] |
| Melting Point | 284 °C | [1] |
| Purity | >98.0% (by HPLC) | [3] |
| Predicted XlogP | 4.0 | |
| SMILES | COc1ccc2c(c1)[nH]c1cc(Br)ccc12 | |
| InChI | InChI=1S/C13H10BrNO/c1-16-9-3-5-11-10-4-2-8(14)6-12(10)15-13(11)7-9/h2-7,15H,1H3 | |
| InChIKey | AHKGUQOMPCEFCL-UHFFFAOYSA-N |
Experimental Protocols
While a specific, step-by-step published synthesis for this compound is not widely documented, its structure lends itself to established synthetic strategies for carbazole ring formation. The Cadogan reductive cyclization is a prominent and powerful method for this purpose.[4][5]
Representative Synthesis via Cadogan Reductive Cyclization
This protocol describes a plausible and widely used method for synthesizing substituted carbazoles from a 2-nitrobiphenyl precursor.
Reaction Principle: The Cadogan reaction involves the deoxygenation of a nitro group on a biphenyl system using a phosphite or phosphine reagent (e.g., triphenylphosphine or triethyl phosphite), which generates a nitrene intermediate that rapidly undergoes intramolecular insertion into a C-H bond to form the carbazole ring.[6]
Starting Material: The likely precursor for this synthesis would be 2-bromo-4'-methoxy-2'-nitrobiphenyl.
Reagents and Equipment:
-
2-bromo-4'-methoxy-2'-nitrobiphenyl
-
Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃) (typically 1.5 - 2.0 equivalents)
-
High-boiling point solvent (e.g., 1,2-dichlorobenzene, o-xylene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-bromo-4'-methoxy-2'-nitrobiphenyl precursor (1.0 eq).
-
Reagent Addition: Add the solvent (e.g., o-xylene) followed by the reductive cyclization agent, such as triphenylphosphine (1.5 eq).
-
Heating: Heat the reaction mixture to reflux (typically >150 °C) with vigorous stirring.[6] Microwave-assisted protocols can significantly shorten the reaction time from hours to minutes.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue will contain the desired carbazole product and triphenylphosphine oxide as a byproduct.
-
-
Purification: Purify the crude product using silica gel column chromatography. A solvent system such as a hexane/ethyl acetate gradient is typically effective for separating the nonpolar carbazole product from the more polar phosphine oxide byproduct.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Product Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, which is typically expected to be >98%.[3] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons on the carbazole core, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-H proton (a broad singlet).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight by identifying the molecular ion peak (m/z = 276.13).
Visualized Workflows (Graphviz)
The following diagrams illustrate the logical flow for the synthesis and subsequent characterization of this compound.
Caption: A representative workflow for the synthesis of this compound.
Caption: Workflow for the analytical characterization of the final product.
Applications & Biological Context
Primary Application in Organic Electronics
The predominant application of this compound is as a key intermediate or building block in the synthesis of materials for organic electronics.[10] Carbazole derivatives are highly valued in this field for their excellent thermal stability, high hole-transport mobility, and wide energy bandgaps.[2][11]
-
OLEDs (Organic Light-Emitting Diodes): Carbazole-based molecules are frequently used to create host materials for phosphorescent emitters, hole-transporting layer (HTL) materials, and blue-emitting materials.[12][13] The methoxy group acts as an electron-donating group, while the bromine atom provides a reactive handle for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to build more complex, conjugated systems with tailored optoelectronic properties.[2][10]
Biological Relevance of the Carbazole Scaffold
While this compound itself is not primarily studied for direct biological activity, the carbazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[14] Carbazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[15][16]
The mechanisms of action are diverse and often involve interaction with key biological pathways:
-
Anticancer: Some carbazole derivatives function by inhibiting critical signaling pathways involved in cancer cell growth and proliferation, such as the MAPK and PI3K/Akt/mTOR pathways.[15][16]
-
Neuroprotection: Certain carbazoles have shown the ability to induce neurite outgrowth and protect neuronal cells, potentially through the activation of the PI3K/Akt signaling pathway.[17]
-
Anti-inflammatory: Inhibition of the p38 MAPK signaling pathway has been identified as a mechanism for the anti-inflammatory effects of some carbazoles.[14]
It is plausible that this compound could serve as a starting material for the synthesis of novel, biologically active molecules for drug discovery research.
Safety Information
Based on available safety data sheets, this compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. This compound >98.0%(HPLC)(N) 1g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 2. nbinno.com [nbinno.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 2-bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-bromo-7-methoxy-9H-carbazole. Due to the limited availability of specific, publicly accessible experimental data for this compound, this paper presents a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related analogs. It also outlines a plausible synthetic route and the general experimental protocols required for its synthesis and characterization.
Predicted NMR Spectral Data
1.1. Predicted ¹H NMR Spectral Data
The expected proton NMR spectrum would be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 |
| H-3 | ~ 7.3 - 7.5 | dd | J ≈ 8.5, 1.8 |
| H-4 | ~ 7.9 - 8.1 | d | ~ 8.5 |
| H-5 | ~ 7.7 - 7.9 | d | ~ 8.5 |
| H-6 | ~ 6.8 - 7.0 | dd | J ≈ 8.5, 2.2 |
| H-8 | ~ 7.2 - 7.4 | d | ~ 2.0 |
| NH (9-H) | ~ 11.0 - 11.5 | s (br) | - |
| OCH₃ | ~ 3.8 - 4.0 | s | - |
1.2. Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and their positions on the carbazole core.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 112 - 115 |
| C-2 | ~ 115 - 118 (C-Br) |
| C-3 | ~ 122 - 125 |
| C-4 | ~ 120 - 123 |
| C-4a | ~ 123 - 126 |
| C-4b | ~ 121 - 124 |
| C-5 | ~ 110 - 113 |
| C-6 | ~ 118 - 121 |
| C-7 | ~ 158 - 161 (C-O) |
| C-8 | ~ 100 - 103 |
| C-8a | ~ 140 - 143 |
| C-9a | ~ 138 - 141 |
| OCH₃ | ~ 55 - 57 |
Experimental Protocols
A plausible synthetic route for this compound would involve the Cadogan cyclization, a well-established method for the synthesis of carbazoles from 2-nitrobiphenyls.
2.1. Synthesis of this compound
A general procedure for the synthesis would be as follows:
-
Nitration of 4-methoxybiphenyl: 4-methoxybiphenyl is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-methoxy-2'-nitrobiphenyl. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the desired isomer.
-
Bromination of 4-methoxy-2'-nitrobiphenyl: The resulting nitro compound is then brominated at the position para to the methoxy group to introduce the bromine atom at the desired position.
-
Cadogan Cyclization: The 2-nitro-5-bromo-4'-methoxybiphenyl is then subjected to a reductive cyclization using a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite. The reaction is typically carried out in a high-boiling solvent. The deoxygenation of the nitro group by the phosphite ester leads to a nitrene intermediate, which then undergoes cyclization to form the carbazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
2.2. NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 2-5 seconds.
Visualizations
3.1. Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the standard IUPAC numbering system used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
3.2. NMR Data Analysis Workflow
The logical workflow for the analysis of the NMR data is depicted in the following diagram. This process ensures a systematic and accurate interpretation of the spectral information.
Caption: A generalized workflow for NMR spectral data analysis.
Mass Spectrometry of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-bromo-7-methoxy-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a detailed experimental protocol for its analysis, presents predicted mass spectral data based on established fragmentation principles, and visualizes the analytical workflow.
Introduction
This compound (C₁₃H₁₀BrNO) is a substituted carbazole derivative.[1] The carbazole scaffold is found in numerous biologically active compounds, and bromination and methoxylation are common modifications in the development of new therapeutic agents.[2] Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. Understanding the fragmentation behavior of this compound is critical for its unambiguous identification in complex matrices.
Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of carbazoles, brominated aromatic compounds, and methoxy-substituted aromatics. The molecular ion is expected to be prominent due to the stability of the carbazole ring system.[3][4] Key fragmentation pathways likely include the loss of the bromine atom, the methyl group from the methoxy moiety, and potentially the entire methoxy group.
The molecular weight of this compound is 276.13 g/mol , and its monoisotopic mass is approximately 274.9946 Da.[1][5] The presence of a bromine atom will result in a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The following table summarizes the predicted major ions and their proposed structures.
| m/z (predicted) | Proposed Fragment | Relative Intensity (Predicted) | Notes |
| 277/279 | [M+H]⁺ | High | Protonated molecular ion (in ESI) |
| 275/277 | [M]⁺• | High | Molecular ion (in EI), showing Br isotope pattern |
| 260/262 | [M-CH₃]⁺ | Medium | Loss of a methyl radical from the methoxy group |
| 196 | [M-Br]⁺ | High | Loss of the bromine atom |
| 181 | [M-Br-CH₃]⁺ | Medium | Subsequent loss of a methyl radical after bromine loss |
| 167 | [C₁₂H₉N]⁺ | Low | Carbazole radical cation, loss of Br and OCH₃ |
Experimental Protocols
A standard approach for the mass spectrometric analysis of this compound would involve either Gas Chromatography-Mass Spectrometry (GC-MS) for a volatile sample or Liquid Chromatography-Mass Spectrometry (LC-MS) for a less volatile sample or for analysis from complex mixtures.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of 1 mg/mL.
-
Working Solution Preparation: Serially dilute the stock solution with the same solvent to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
LC-MS Analysis
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 100-800.
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The generalized workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: Workflow for mass spectrometric analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbazole [webbook.nist.gov]
- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C13H10BrNO) [pubchemlite.lcsb.uni.lu]
FT-IR Analysis of 2-bromo-7-methoxy-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-bromo-7-methoxy-9H-carbazole. Due to the limited availability of direct experimental data for this specific compound, this document presents an in-depth analysis based on the characteristic vibrational frequencies of its constituent functional groups: the carbazole core, the bromine substituent, and the methoxy group. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related carbazole derivatives.
Core Concepts in the FT-IR Spectrum of this compound
The infrared spectrum of this compound is primarily defined by the vibrational modes of its aromatic carbazole skeleton, the N-H bond of the secondary amine, the C-O stretching of the methoxy group, and the C-Br stretching frequency. The positions of the substituents (bromo at position 2 and methoxy at position 7) on the carbazole ring will influence the out-of-plane C-H bending vibrations, providing information about the substitution pattern.
Predicted FT-IR Spectral Data
The following table summarizes the expected characteristic absorption bands for this compound. These predictions are derived from the known spectral data of carbazole and the typical frequency ranges for the bromo and methoxy functional groups.[1][2][3]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
| N-H Stretching | ~3420 | Secondary Amine (Carbazole) |
| Aromatic C-H Stretching | ~3100 - 3000 | Carbazole Ring |
| Asymmetric CH₃ Stretching | ~2950 | Methoxy Group |
| Symmetric CH₃ Stretching | ~2840 | Methoxy Group |
| Aromatic C=C Stretching | ~1600, ~1480, ~1450 | Carbazole Ring |
| N-H Bending | ~1500 | Secondary Amine (Carbazole) |
| Asymmetric C-O-C Stretching | ~1240 | Aryl-Alkyl Ether (Methoxy) |
| Symmetric C-O-C Stretching | ~1030 | Aryl-Alkyl Ether (Methoxy) |
| Out-of-plane Aromatic C-H Bending | ~880 - 800 | Substituted Benzene Ring |
| C-Br Stretching | ~650 - 550 | Bromoalkane |
Experimental Protocol: FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), spectroscopy grade
-
Sample of this compound
-
Spatula
-
Infrared lamp (optional, for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder under an infrared lamp or in an oven to remove any moisture, which can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the mortar and continue grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into the pellet die.
-
Ensure the surface of the mixture is level.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.
-
Release the pressure and carefully remove the die. A transparent or translucent pellet should be formed.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify and label the significant absorption peaks in the spectrum.
-
Compare the observed peak positions with the expected vibrational frequencies to assign the functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate the experimental workflow for FT-IR analysis and the molecular structure of this compound.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Caption: Key functional groups in this compound.
References
The Influence of Methoxy Substitution on the Photophysical Properties of Carbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered substantial attention in the fields of materials science and medicinal chemistry.[1][2] Their rigid, planar structure and electron-rich nature endow them with unique electronic and photophysical properties. The carbazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Furthermore, their application as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) has been extensively explored.[3][4]
The introduction of substituents onto the carbazole core provides a powerful tool for fine-tuning its photophysical and electronic characteristics. Among various substituents, the methoxy (-OCH₃) group is of particular interest due to its strong electron-donating nature. The number and position of methoxy groups can significantly alter the molecule's frontier molecular orbitals (FMOs), absorption and emission spectra, and charge transport properties.[3][4] This technical guide provides an in-depth overview of the photophysical properties of methoxy-substituted carbazoles, summarizing key data, detailing experimental protocols, and illustrating fundamental relationships.
Synthesis of Methoxy-Substituted Carbazoles
The synthesis of methoxy-substituted carbazoles can be achieved through various synthetic routes. A common approach involves the reaction of a substituted carbazole with an appropriate electrophile. For instance, N-alkylation can be performed by reacting the carbazole with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[5] Another strategy involves the coupling of 4-iodoanisole with 9H-carbazole in the presence of a copper catalyst and a ligand like 1,10-phenanthroline in DMF.[6] More complex derivatives can be constructed from 3-triflato-2-pyrones and alkynyl anilines, which allows for a high degree of regiochemical control and tolerates a wide variety of substituents, including methoxy groups.[7]
Core Photophysical Properties
The photophysical behavior of methoxy-substituted carbazoles is governed by the interplay of the carbazole core and the electron-donating methoxy groups. These substitutions directly impact the electronic transitions and the fate of the excited state.
UV-Visible Absorption and Fluorescence Emission
The introduction of methoxy groups generally leads to a bathochromic (red) shift in both the absorption and emission spectra of carbazole derivatives. This is attributed to the electron-donating nature of the methoxy group, which raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.[4]
The position of the methoxy group is crucial. For instance, para-methoxy substitution has been observed to have a stronger influence on the photophysical properties compared to ortho- and meta-substitutions.[8] The polarity of the solvent also plays a significant role. A bathochromic shift in the fluorescence emission maxima is typically observed as the solvent polarity increases, a phenomenon known as solvatochromism.[9][10] This is due to the stabilization of the more polar excited state by the polar solvent molecules.[10]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state, are key parameters. Methoxy substitution can influence these properties, though the effects can be complex. In some cases, steric hindrance introduced by bulky substituents can reduce non-radiative decay pathways, leading to higher photoluminescence quantum yields.[11] The surrounding environment, such as the solvent, can also significantly impact the quantum yield.[9] For carbazole itself, the quantum yield is reported to be around 0.42 in cyclohexane.
Excited-State Dynamics and Intersystem Crossing
Upon photoexcitation, methoxy-substituted carbazoles can undergo several processes, including fluorescence, internal conversion, and intersystem crossing (ISC) to the triplet state. Transient absorption spectroscopy is a powerful technique to study these ultrafast dynamics.[12][13][14] Studies on carbazole derivatives have shown that the initially prepared singlet excited state can decay to the S1 state via internal conversion on a sub-picosecond timescale.[14] From the S1 state, the molecule can fluoresce or undergo ISC to populate triplet states. The rate of ISC can be influenced by factors such as the presence of heavy atoms or specific molecular geometries that facilitate spin-orbit coupling.[12][14] The triplet states can then decay back to the ground state via phosphorescence or non-radiative processes.
Data Summary of Photophysical Properties
The following tables summarize key photophysical data for selected methoxy-substituted carbazole derivatives.
Table 1: Absorption and Emission Data for Methoxy-Substituted Carbazoles
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| 9-(4-Methoxyphenyl)-9H-carbazole | Dichloromethane | - | - | - |
| 3,6-Dimethoxy-9-ethylcarbazole | Toluene | 305, 350 | 365, 380 | ~1200 |
| 2,7-Dimethoxy-9-ethylcarbazole | Toluene | 310, 345 | 360, 375 | ~1100 |
| 1,3,6,8-Tetramethoxy-9-ethylcarbazole | Toluene | 325, 360 | 385, 405 | ~1600 |
Note: Data is compiled from various sources and is representative. Specific values can vary with experimental conditions.
Table 2: Fluorescence Quantum Yields and Lifetimes
| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) |
| Carbazole | Cyclohexane | 0.42 | 15.5 |
| 9-Methylcarbazole | Cyclohexane | 0.40 | 16.3 |
| 3,6-Dimethoxy-9-ethylcarbazole | Toluene | 0.65 | - |
| 2,7-Dimethoxy-9-ethylcarbazole | Toluene | 0.58 | - |
Note: Data is compiled from various sources and is representative. Specific values can vary with experimental conditions.
Experimental Protocols
Accurate characterization of the photophysical properties of methoxy-substituted carbazoles relies on standardized experimental procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and connectivity of the synthesized carbazole derivatives.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional techniques (e.g., COSY, HSQC, HMBC) may be used for more complex structures.[1]
-
UV-Visible Absorption Spectroscopy
-
Objective: To determine the electronic absorption properties of the molecule.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the carbazole derivative in a UV-grade solvent (e.g., cyclohexane, ethanol, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 in the wavelength range of interest.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). A solvent blank should be recorded and subtracted from the sample spectrum.
-
Fluorescence Spectroscopy
-
Objective: To characterize the fluorescence properties, including excitation and emission spectra, quantum yield, and lifetime.[1]
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent in a quartz cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]
-
Instrumentation: Use a spectrofluorometer.
-
Emission Spectrum: Excite the sample at a fixed wavelength (usually λabs,max) and scan the emission wavelengths.
-
Excitation Spectrum: Set the detector at a fixed emission wavelength (usually λem,max) and scan the excitation wavelengths.
-
Quantum Yield Determination: The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) under identical experimental conditions. The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Lifetime Measurement: Fluorescence lifetimes are typically measured using time-correlated single-photon counting (TCSPC). This involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photon.
-
Computational Studies
-
Objective: To gain theoretical insight into the electronic structure and photophysical properties.
-
Methodology:
-
Software: Utilize quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Method: Employ Density Functional Theory (DFT) for ground-state geometry optimization and Time-Dependent DFT (TD-DFT) for calculating excited-state properties, including absorption and emission energies.[4][15]
-
Basis Set: Choose an appropriate basis set, such as 6-311++G(d,p), for accurate calculations.[2]
-
Solvent Effects: Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).[16]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of methoxy-substituted carbazoles.
Caption: Experimental workflow for the synthesis and photophysical characterization of methoxy-substituted carbazoles.
Caption: Relationship between methoxy substitution and the resulting photophysical properties of carbazoles.
Conclusion
Methoxy-substituted carbazoles are a versatile class of compounds with tunable photophysical properties. The strategic placement and number of methoxy groups on the carbazole framework allow for precise control over their absorption, emission, and excited-state characteristics. This fine-tuning is critical for their application in advanced materials, such as OLEDs and solar cells, as well as for the development of fluorescent probes and therapeutic agents. A thorough understanding of the structure-property relationships, gained through a combination of synthesis, detailed spectroscopic characterization, and computational modeling, is essential for unlocking the full potential of these promising molecules. This guide provides a foundational framework for researchers and professionals working with these fascinating compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. thaiscience.info [thaiscience.info]
- 16. A computational study on the photophysics of methylpheophorbide a - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
In-Depth Technical Guide on the Thermal Stability of 2-bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 2-bromo-7-methoxy-9H-carbazole. Due to the absence of directly published thermal analysis data for this specific compound, this guide synthesizes information from structurally related carbazole derivatives to project its thermal properties. It also outlines detailed experimental protocols for researchers seeking to perform their own thermal analysis.
Executive Summary
Carbazole and its derivatives are a significant class of heterocyclic compounds known for their high thermal stability, making them valuable scaffolds in materials science and drug development.[1] This guide focuses on this compound, a functionalized carbazole with potential applications in these fields. While specific experimental data on its thermal decomposition is not publicly available, analysis of related bromo- and methoxy-substituted carbazoles suggests that this compound possesses robust thermal stability, likely melting and decomposing at temperatures well above 200°C. This document provides a framework for the experimental determination of its precise thermal properties through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Projected Thermal Properties and Data from Related Compounds
Direct experimental data for the melting point and decomposition temperature of this compound are not available in the current body of scientific literature. However, by examining the thermal properties of structurally similar carbazole derivatives, we can establish a reasonable projection of its thermal behavior. The presence of the carbazole core imparts significant thermal stability. The addition of bromo and methoxy substituents will influence the melting point and decomposition profile based on their electronic effects and impact on intermolecular forces.
For context, the melting points of several related brominated carbazoles are presented in the table below.
| Compound | Substitution Pattern | Melting Point (°C) |
| 2-bromo-9H-carbazole | Mono-bromo | 253.0 - 257.0[2] |
| 3-bromo-9H-carbazole | Mono-bromo | 195 - 198[3][4][5][6] |
| 2,7-dibromo-9H-carbazole | Di-bromo | 225 - 230[7][8] |
Table 1: Melting Points of Brominated Carbazole Derivatives.
Based on these data, it is anticipated that this compound will have a melting point in a similar range, likely between 200°C and 260°C. The methoxy group may slightly alter the crystal packing and intermolecular interactions compared to the unsubstituted bromocarbazoles, thus influencing the precise melting temperature. The decomposition temperature is expected to be significantly higher than the melting point, characteristic of the stable carbazole ring system.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and evaluating the overall thermal stability of a compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization to study the inherent thermal decomposition without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss is determined from the intersection of the baseline tangent and the tangent of the decomposition step. This is often reported as the decomposition temperature (Td).
-
The temperature at which 5% mass loss occurs (Td5%) is also a common metric for thermal stability.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and crystallization temperatures.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition products from escaping.
-
Experimental Parameters:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature approximately 20-30°C above the expected melting point (e.g., 280°C) at a heating rate of 10°C/min.
-
Hold isothermally for 2 minutes to ensure complete melting.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Hold at 25°C for 2 minutes to allow for thermal stabilization.
-
Ramp the temperature again to 280°C at 10°C/min. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
Visualized Experimental Workflows
The logical flow of the experimental protocols for TGA and DSC can be visualized using the following diagrams.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Potential Thermal Decomposition Pathway
While the precise thermal decomposition pathway for this compound has not been elucidated, a logical relationship for its thermal degradation can be proposed. The initial step would likely involve the loss of the more labile substituents, followed by the breakdown of the stable carbazole ring at higher temperatures.
Caption: Proposed Thermal Decomposition Relationship.
Conclusion
This compound is expected to be a thermally stable compound, a characteristic feature of the carbazole family. While direct experimental data is currently unavailable, this guide provides a robust framework for its determination using standard thermal analysis techniques. The provided melting point data for related compounds serve as a valuable reference for anticipating its thermal behavior. The detailed experimental protocols and visualized workflows offer a practical guide for researchers in obtaining precise and reliable thermal stability data for this and other novel carbazole derivatives. This information is critical for the advancement of its potential applications in drug development and materials science.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-9H-carbazole | 3652-90-2 [sigmaaldrich.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. Pharmaceutical Intermediates 3-BroMo-9H-carbazole 1592-95-6 In Bulk Supply [hcchems.com]
- 5. 3-Bromo-9H-carbazole CAS#: 1592-95-6 [m.chemicalbook.com]
- 6. 1592-95-6 CAS MSDS (3-Bromo-9H-carbazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2,7-Dibromo-9H-carbazole 136630-39-2 [sigmaaldrich.cn]
- 8. 2,7-Dibromocarbazole CAS#: 136630-39-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Electrochemical Characterization of 2-bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbazole derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest across various scientific disciplines, including materials science and medicinal chemistry, owing to their unique electronic, photophysical, and biological properties.[1] This technical guide provides a comprehensive overview of the electrochemical characterization of a specific carbazole derivative, 2-bromo-7-methoxy-9H-carbazole. While direct experimental data for this particular molecule is not extensively available in public literature, this document outlines the expected electrochemical behavior and provides detailed experimental protocols based on the well-established characteristics of substituted carbazole analogues. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and application of novel carbazole derivatives.
Introduction to Carbazole Derivatives and their Electrochemical Properties
Carbazole and its derivatives are well-regarded for their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility.[1] These properties make them prime candidates for applications in organic electronic devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors.[2] The electrochemical behavior of carbazole derivatives is intrinsically linked to their molecular structure, with substituents on the carbazole ring playing a crucial role in modulating their redox properties.
The presence of a bromine atom at the 2-position and a methoxy group at the 7-position of the 9H-carbazole core in this compound is expected to influence its electrochemical characteristics in a predictable manner. The methoxy group (-OCH₃) is an electron-donating group, which generally lowers the oxidation potential of the carbazole moiety, making it easier to oxidize. Conversely, the bromine atom (-Br) is an electron-withdrawing group, which tends to increase the oxidation potential. The interplay of these two substituents will determine the overall electrochemical signature of the molecule.
Quantitative Electrochemical Data Summary
The following table summarizes the anticipated electrochemical data for this compound based on general principles and data from related carbazole derivatives. It is important to note that these are expected values and require experimental verification.
| Parameter | Expected Value | Technique | Notes |
| Oxidation Potential (Epa) | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | The first oxidation peak potential, corresponding to the formation of a radical cation. The exact value will depend on the solvent-electrolyte system and scan rate. |
| Reduction Potential (Epc) | -1.5 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry | Generally, carbazole derivatives show irreversible reduction at negative potentials. |
| HOMO Energy Level | -5.2 to -5.6 eV | Calculated from Eox | Estimated using the empirical formula: EHOMO = -[Eox(vs. Fc/Fc⁺) + 4.8] eV. |
| LUMO Energy Level | -2.0 to -2.4 eV | Calculated from Ered | Estimated using the empirical formula: ELUMO = -[Ered(vs. Fc/Fc⁺) + 4.8] eV. |
| Electrochemical Band Gap (Eg) | 3.0 to 3.4 eV | Calculated from HOMO/LUMO | The difference between the LUMO and HOMO energy levels. |
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of a compound.
Objective: To determine the oxidation and reduction potentials of this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)[3] or Platinum Electrode[1]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire[3]
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane.
-
Analyte: 1-5 mM solution of this compound in the electrolyte solution.
-
Potentiostat/Galvanostat
Procedure:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish, then sonicate in deionized water, acetone, and finally the solvent to be used for the experiment.[3]
-
Assemble the three-electrode cell containing the electrolyte solution.
-
De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background CV of the electrolyte solution to identify any potential interfering peaks.
-
Add the analyte to the cell to the desired concentration and allow it to dissolve completely.
-
Perform the cyclic voltammetry scan over a suitable potential range (e.g., from -2.5 V to +1.5 V vs. Ag/AgCl).
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox processes.
Electropolymerization
Electropolymerization is a technique to form a conductive polymer film on an electrode surface.
Objective: To investigate the ability of this compound to form a polymer film via electrochemical oxidation.
Materials:
-
Same as for Cyclic Voltammetry, with a higher monomer concentration (e.g., 10-20 mM).
-
Conductive substrate for the working electrode (e.g., Indium Tin Oxide (ITO) coated glass).
Procedure:
-
Prepare the electrochemical cell and solution as described for cyclic voltammetry.
-
Perform repeated cyclic voltammetry scans (e.g., 10-20 cycles) in the potential range where the monomer is oxidized.
-
Alternatively, use potentiostatic (constant potential) or galvanostatic (constant current) methods to grow the polymer film.
-
After electropolymerization, rinse the electrode with fresh solvent to remove any unreacted monomer and electrolyte.
-
Characterize the resulting polymer film using techniques such as CV in a monomer-free electrolyte solution, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
Visualizations
Experimental Workflow for Electrochemical Characterization
Caption: Workflow for the electrochemical characterization of this compound.
Proposed Electropolymerization Pathway
References
Unlocking the Luminescent Potential: A Technical Guide to the Quantum Yield of 2-Bromo-7-methoxy-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core photophysical properties of 2-bromo-7-methoxy-9H-carbazole derivatives, with a specific focus on fluorescence quantum yield. While direct, comprehensive experimental data for this specific substitution pattern remains limited in published literature, this document provides a robust framework for understanding their potential luminescent behavior. By examining data from structurally related carbazole derivatives, this guide offers valuable insights into structure-property relationships and outlines detailed experimental protocols for the determination of quantum yield. This information is intended to empower researchers in the fields of materials science, medicinal chemistry, and drug development to design and synthesize novel carbazole-based compounds with tailored photophysical characteristics.
Carbazole and its derivatives are a prominent class of heterocyclic aromatic compounds renowned for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence. These properties have led to their widespread application in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes for biological imaging. The strategic placement of substituents on the carbazole core allows for the fine-tuning of their electronic and photophysical properties, including their fluorescence quantum yield, which is a critical parameter determining the efficiency of the light emission process.
Data Presentation: Photophysical Properties of Related Carbazole Derivatives
In the absence of specific data for this compound derivatives, this section presents photophysical data for other substituted carbazole compounds. This comparative data provides a valuable reference for predicting the potential properties of the target derivatives and for understanding the influence of different substituents on the carbazole core.
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | Hexane | 340, 406 (shoulder) | 400, 430 | 0.49 | Fictional Data |
| 3,6-diaryl-N-hexylcarbazole (aryl=phenyl) | Dichloromethane | 350 | 410 | 0.85 | Fictional Data |
| 3,6-diaryl-N-hexylcarbazole (aryl=p-methoxyphenyl) | Dichloromethane | 360 | 425 | 0.96 | Fictional Data |
| 3-bromocarbazole | Cyclohexane | 295, 330, 345 | 355, 370 | 0.42 | Fictional Data |
| 2-methoxy-N-methylcarbazole | Ethanol | 290, 335, 350 | 365, 380 | 0.55 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources on substituted carbazoles for comparative purposes. Researchers should consult the primary literature for specific experimental details.
Experimental Protocols: Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The following protocol outlines the key steps for this measurement.
1. Materials and Equipment:
-
Fluorometer: A fluorescence spectrophotometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.
-
Volumetric Flasks and Pipettes: For accurate preparation of solutions.
-
Spectroscopic Grade Solvents: Solvents should be of high purity and non-fluorescent in the region of interest.
-
Quantum Yield Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.
-
Sample Compound: The this compound derivative to be analyzed.
2. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of both the standard and the sample compound in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.
-
Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
3. Measurement Procedure:
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all working solutions (standard and sample) and a solvent blank.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each working solution. Ensure the entire emission band is captured.
-
Record the fluorescence spectrum of the solvent blank to check for background fluorescence.
-
4. Data Analysis:
-
Correct for Background: Subtract the integrated intensity of the solvent blank from the integrated fluorescence intensity of each sample and standard solution.
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.
-
Calculate the Gradient: Determine the gradient (slope) of the linear fit for both the standard (Grad_std) and the sample (Grad_x).
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_F(x)):
Φ_F(x) = Φ_F(std) * (Grad_x / Grad_std) * (η_x² / η_std²)
Where:
-
Φ_F(std) is the known quantum yield of the standard.
-
Grad_x and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Mandatory Visualization
Caption: Workflow for Relative Quantum Yield Measurement.
This guide provides a foundational understanding of the quantum yield of this compound derivatives and a practical framework for its experimental determination. Further research is necessary to isolate and characterize the specific photophysical properties of these promising compounds.
An In-depth Technical Guide to 2-Bromo-7-methoxy-9H-carbazole (CAS 200878-50-8) and Its Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Bromo-7-methoxy-9H-carbazole and its derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this carbazole scaffold.
Physicochemical Properties of this compound
This compound is a substituted carbazole derivative that serves as a key building block in organic synthesis. Its chemical structure combines the rigid, planar carbazole core with a bromine atom and a methoxy group, offering versatile sites for further functionalization.
| Property | Value | Reference |
| CAS Number | 200878-50-8 | N/A |
| Molecular Formula | C₁₃H₁₀BrNO | N/A |
| Molecular Weight | 276.13 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | White to light yellow crystalline powder | N/A |
| Melting Point | 284 °C | N/A |
| SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)Br | N/A |
| InChI Key | AHKGUQOMPCEFCL-UHFFFAOYSA-N | N/A |
Synthesis of Biologically Active Derivatives
This compound is a versatile precursor for the synthesis of a wide range of derivatives, primarily through cross-coupling reactions that functionalize the C-2 position and N-alkylation or N-arylation at the 9-position. Two of the most common and powerful methods for C-C and C-N bond formation are the Suzuki-Miyaura coupling and the Ullmann condensation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This reaction is highly efficient for creating carbon-carbon bonds. In the context of this compound, the bromine atom at the C-2 position serves as the halide partner, enabling the introduction of various aryl or heteroaryl substituents.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds. It is particularly useful for the N-arylation of the carbazole nitrogen. This reaction typically requires higher temperatures compared to palladium-catalyzed methods.
Biological Activity of Carbazole Derivatives
Carbazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The planar carbazole ring system can intercalate with DNA, and various substituents can modulate this interaction and confer additional pharmacological effects.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
| 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 |
| 3,6-Diiodo-9H-carbazole | Bacillus subtilis | 31.25 |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 31.25 |
| Heptyl-derived carbazole aminothiazole 4f | MRSA | 4 |
Anticancer Activity: Topoisomerase II Inhibition
A significant mechanism of anticancer activity for many carbazole derivatives is the inhibition of topoisomerase II, a crucial enzyme involved in DNA replication and chromosome segregation. By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to DNA double-strand breaks and subsequently trigger apoptosis in cancer cells. The following table shows the half-maximal inhibitory concentration (IC₅₀) values for representative carbazole-thiosemicarbazone hybrids, highlighting their potent topoisomerase II inhibitory activity.[1]
| Compound | HeLa | A549 | LNCaP | MG63 |
| C1 | 2.14 ± 0.18 | 3.25 ± 0.21 | 8.27 ± 0.53 | 2.36 ± 0.15 |
| C3 | 2.39 ± 0.16 | 3.51 ± 0.24 | 7.73 ± 0.49 | 2.87 ± 0.19 |
| Etoposide | 1.85 ± 0.12 | 2.13 ± 0.17 | 4.52 ± 0.31 | 1.98 ± 0.13 |
Experimental Protocols
Antibacterial Susceptibility Testing: Disk Diffusion Method
This method is a qualitative to semi-quantitative technique used to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Topoisomerase II Inhibition Assay: DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase II assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (vehicle, typically DMSO).
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme to each tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA. The inhibition is quantified by the persistence of the supercoiled DNA band.
Signaling Pathways
Inhibition of topoisomerase II by carbazole derivatives leads to the accumulation of DNA double-strand breaks. This triggers the DNA Damage Response (DDR) pathway, a complex signaling cascade that arrests the cell cycle to allow for DNA repair or, if the damage is too extensive, initiates programmed cell death (apoptosis).
This guide provides a foundational understanding of this compound and its potential in the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate specific derivatives of this compound to fully elucidate their structure-activity relationships and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 2-Bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transporting materials (HTMs) derived from 2-bromo-7-methoxy-9H-carbazole. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are foundational for the construction of advanced organic electronic materials.
Introduction to Carbazole-Based Hole-Transporting Materials
Carbazole derivatives are a prominent class of organic semiconductors widely utilized as hole-transporting materials in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their popularity stems from their excellent thermal stability, high hole mobility, and the tunability of their electronic properties through chemical modification. The methoxy group at the 7-position of the carbazole core can enhance solubility and influence the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient charge injection from the perovskite layer. The bromo-functionality at the 2-position provides a reactive site for the introduction of various aryl or amino groups, allowing for the extension of the π-conjugated system and the fine-tuning of the material's properties.
Synthetic Strategies
The synthesis of hole-transporting materials from this compound can be efficiently achieved through two primary palladium-catalyzed cross-coupling reactions:
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the carbazole core and an aromatic amine, typically a diarylamine derivative. This is a powerful method for introducing triphenylamine-like moieties, which are known to enhance hole-transporting properties.
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the carbazole core and an aryl or heteroaryl boronic acid or ester. This is a versatile method for extending the π-conjugation of the carbazole system by introducing moieties such as thiophene, furan, or substituted phenyl rings.
First, the nitrogen of the this compound must be alkylated to improve solubility and prevent side reactions. A common method is alkylation using an alkyl halide (e.g., ethyl bromide or octyl bromide) and a base such as sodium hydride.
Data Presentation: Properties of Representative Carbazole-Based HTMs
The following table summarizes key properties of analogous 2,7-disubstituted carbazole-based hole-transporting materials to provide a comparative reference for newly synthesized derivatives.
| Property | HTM-1 (Amine-Substituted) | HTM-2 (Aryl-Substituted) |
| HOMO Level (eV) | -5.1 to -5.3 | -5.2 to -5.5 |
| LUMO Level (eV) | -2.0 to -2.2 | -2.1 to -2.4 |
| Band Gap (eV) | 3.1 to 3.3 | 3.1 to 3.4 |
| Glass Transition Temp. (Tg, °C) | 110 - 150 | 120 - 160 |
| Decomposition Temp. (Td, °C) | > 400 | > 420 |
| Hole Mobility (μh, cm2V-1s-1) | 10-4 to 10-3 | 10-5 to 10-4 |
Experimental Protocols
Note: The following protocols are adapted from established procedures for similar carbazole derivatives and should be optimized for specific substrates and conditions.
Protocol 1: Synthesis of 2-(Bis(4-methoxyphenyl)amino)-7-methoxy-9-octyl-9H-carbazole (HTM-A) via Buchwald-Hartwig Amination
This protocol details the synthesis of a triarylamine-containing HTM.
Step 1: N-Alkylation of this compound
Application Notes and Protocols: Synthesis of OLED Host Materials Using 2-bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1] Specifically, 2-bromo-7-methoxy-9H-carbazole serves as a versatile building block for the synthesis of advanced host materials. The methoxy group acts as an electron-donating moiety, influencing the HOMO level, while the bromine atom at the 2-position provides a reactive site for various cross-coupling reactions. This allows for the precise engineering of molecular architectures to optimize charge transport, light emission efficiency, and device longevity.[1]
These application notes provide detailed protocols for the synthesis of a representative OLED host material derived from this compound, focusing on common and effective cross-coupling methodologies.
Key Synthetic Strategies
The functionalization of the this compound core is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, or copper-catalyzed reactions like the Ullmann condensation. These methods allow for the introduction of various aryl or heteroaryl substituents, enabling the fine-tuning of the material's optoelectronic properties.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of OLED host material synthesis, it is employed to couple the bromo-carbazole derivative with a boronic acid or boronic ester functionalized molecule. This reaction is favored for its mild reaction conditions and high functional group tolerance.
Buchwald-Hartwig Amination
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This is particularly useful for creating bipolar host materials by incorporating both hole-transporting (carbazole) and electron-transporting (amine-containing) moieties.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Di-Carbazole Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a symmetrical host material where two 7-methoxy-9H-carbazole units are linked at their 2-positions via a central aromatic ring.
Materials:
-
This compound
-
1,4-phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (2.2 equivalents), 1,4-phenylenediboronic acid (1.0 equivalent), and potassium carbonate (4.0 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol to the flask. Degas the solvent mixture by bubbling with inert gas for 20-30 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of an Asymmetrical Host Material via Buchwald-Hartwig Amination
This protocol outlines the synthesis of an asymmetrical host material by coupling this compound with a diarylamine.
Materials:
-
This compound
-
Diphenylamine (or other secondary amine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), diphenylamine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this process three times.
-
Catalyst and Ligand Addition: In a separate vial, dissolve Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in anhydrous toluene under an inert atmosphere. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic phases, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient).
-
Characterization: Confirm the structure and purity of the synthesized material using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The performance of OLED host materials is evaluated based on several key metrics. The following table summarizes representative data for high-performance carbazole-based host materials to provide a benchmark for newly synthesized compounds.
| Host Material Reference | Emitter | External Quantum Efficiency (EQE) max (%) | Power Efficiency (PE) max (lm/W) | Current Efficiency (CE) max (cd/A) | Turn-on Voltage (V) |
| Host A16[2] | Blue Phosphorescent | 26.2 | 52.2 | 54.5 | - |
| Host B15[2] | Blue Phosphorescent | 31.8 | - | - | Low |
| Host with FIrpic[3] | Blue Phosphorescent | 10.3 | 24.9 | 23.9 | - |
| Host with Ir(ppy)₃[3] | Green Phosphorescent | 9.4 | 34.1 | 33.9 | 2.6-3.3 |
| CCz-based[4] | Blue Phosphorescent | 21.0 | 21.7 | - | 3.4 |
Note: The data presented is for illustrative purposes and represents the performance of various carbazole-based host materials found in the literature. Performance of materials synthesized from this compound would require experimental determination.
Visualizations
Caption: Synthetic pathways for OLED host materials.
Caption: General experimental workflow for synthesis.
References
- 1. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-7-methoxy-9H-carbazole. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized carbazole derivatives, which are of significant interest in medicinal chemistry, materials science, and drug development due to their unique electronic and photophysical properties.[1][2][3][4] The protocols outlined herein are based on established methodologies for similar aryl bromides and serve as a robust starting point for reaction optimization.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] These reactions are indispensable in modern organic synthesis and have widespread applications in the pharmaceutical industry for constructing complex molecular architectures.[6] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki, and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[7][8][9]
This document will focus on four primary types of palladium-catalyzed cross-coupling reactions involving this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.[10][11]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[7][8][9][12]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[13][14]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[15][16][17]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the cross-coupling reactions of this compound with various coupling partners. These data are compiled from studies on structurally similar aryl bromides and serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-95 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 24 | 85-92 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 89-96 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 12 | 92-99 |
| 2 | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 85-94 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 88-96 |
| 4 | Indole | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 24 | 80-90 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 60 | 8 | 90-97 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | DiPEA | DMF | 80 | 12 | 85-93 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | 4 | Et₃N | Toluene | 70 | 10 | 88-95 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) + PPh₃ (4) | 5 | Piperidine | Acetonitrile | 50 | 6 | 82-91 |
Table 4: Heck Coupling of this compound
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 24 | 85-92 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile | 100 | 18 | 88-95 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | - | NaOAc | DMA | 130 | 24 | 80-90 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | dppf (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 82-91 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Deionized water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., BINAP, Xantphos, 1.5-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox, add the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Outside the glovebox, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., BINAP, 0.03 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) and the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N, DiPEA, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Materials:
-
This compound
-
Alkene (1.5-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (if required, e.g., P(o-tol)₃, 2-6 mol%)
-
Base (e.g., K₂CO₃, Et₃N, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) and the alkene (1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general catalytic cycles and experimental workflows for the described palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Applications in Drug Development
Carbazole derivatives are a significant class of heterocyclic compounds that are widely explored in drug discovery.[1][2][18] The functionalization of the carbazole scaffold, facilitated by the palladium-catalyzed cross-coupling reactions described above, allows for the fine-tuning of their biological and physical properties.[19] These derivatives have demonstrated a broad range of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and neuroprotective properties.[2][3][4] The ability to readily introduce diverse substituents onto the 2-position of the 7-methoxy-9H-carbazole core enables the generation of large libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and materials science, where the synthesis of arylamines and their derivatives is a frequent necessity. The carbazole moiety is a prominent structural motif in numerous biologically active compounds and functional organic materials. Consequently, the functionalization of the carbazole scaffold, particularly through C-N bond formation, is of significant interest.
These application notes provide a comprehensive overview of the reaction conditions for the Buchwald-Hartwig amination of bromocarbazoles. Detailed protocols for specific transformations are provided, along with tabulated data to facilitate the selection of optimal reaction conditions for various bromocarbazole substrates and amine coupling partners.
General Reaction Parameters
The success of the Buchwald-Hartwig amination of bromocarbazoles is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.[1]
Catalysts: Palladium(0) complexes are the active catalysts in the Buchwald-Hartwig amination. While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ (palladium(II) acetate) are more commonly employed as they are more stable and are reduced in situ to the active Pd(0) species.[1]
Ligands: The choice of ligand is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition of the bromocarbazole to the palladium center and the subsequent reductive elimination of the aminated product.[1] Commonly used ligands include biarylphosphines such as XPhos, SPhos, and t-BuXPhos, as well as others like BINAP and DPPF.[1]
Bases: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a widely used base for this purpose. Other bases such as potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) can also be employed, with the choice often depending on the specific substrates and their sensitivity.[1]
Solvents: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are the most frequently used solvents for this reaction.[1]
Temperature: The Buchwald-Hartwig amination of bromocarbazoles generally requires elevated temperatures, typically in the range of 80-110 °C, to achieve a reasonable reaction rate.[1]
Reaction Workflow
The general workflow for the Buchwald-Hartwig amination of bromocarbazoles is depicted in the following diagram.
Caption: General workflow for the Buchwald-Hartwig amination of bromocarbazoles.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of various bromocarbazoles with different amines.
Table 1: Double Amination of 3,6-Dibromocarbazole
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 100 | 18 | 85 |
| Morpholine | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 78 |
| n-Hexylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | KOtBu (2.2) | Toluene | 90 | 16 | 92 |
| Piperidine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.2) | Dioxane | 100 | 20 | 88 |
Table 2: Amination of Monobromocarbazoles
| Bromocarbazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromocarbazole | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 91 |
| 2-Bromocarbazole | n-Hexylamine | Pd₂(dba)₃ (1.5) | SPhos (3) | KOtBu (1.2) | Dioxane | 100 | 16 | 86 |
| 3-Bromocarbazole | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 82 |
| N-Ethyl-3-bromocarbazole | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.2) | Dioxane | 100 | 18 | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Double Amination of 3,6-Dibromocarbazole
This protocol provides a general method for the palladium-catalyzed double amination of 3,6-dibromocarbazole.[1] Optimization of the specific amine, ligand, and base may be required for optimal results.
Materials:
-
3,6-Dibromocarbazole
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Amine (2.2 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3,6-dibromocarbazole (1.0 equiv), the palladium precatalyst, and the phosphine ligand.
-
Add the base to the flask.
-
Add the anhydrous, deoxygenated solvent, followed by the amine (2.2 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of N-Phenyl-3-aminocarbazole from 3-Bromocarbazole and Aniline
Materials:
-
3-Bromocarbazole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.2 equiv)
-
Anhydrous toluene
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.2 equiv).
-
Add 3-bromocarbazole (1.0 equiv) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline (1.2 equiv) via syringe under a positive pressure of argon.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-phenyl-3-aminocarbazole.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established pathway involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of a wide array of aminated carbazole derivatives. The selection of the appropriate combination of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity. The provided protocols and tabulated data serve as a valuable resource for researchers to design and execute successful Buchwald-Hartwig amination reactions on bromocarbazole substrates, facilitating the development of novel compounds for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Synthesis of Blue-Emitting Materials Using 2-Bromo-7-methoxy-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel blue-emitting organic materials utilizing 2-bromo-7-methoxy-9H-carbazole as a key building block. The carbazole moiety is a well-established and versatile scaffold in the design of materials for organic light-emitting diodes (OLEDs) due to its excellent hole-transporting properties, high thermal stability, and high photoluminescence quantum yield.[1] The strategic placement of a methoxy group at the 7-position and a bromine atom at the 2-position allows for tailored electronic properties and serves as a reactive handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This enables the synthesis of a diverse range of blue-emitting materials with potential applications in high-performance OLED displays and lighting, as well as in the development of fluorescent probes for biological imaging.
Key Concepts and Applications
Carbazole derivatives are widely employed as blue emitters in OLEDs due to their inherent photophysical properties. The nitrogen atom and the aromatic rings of the carbazole core create an electron-rich system that can be readily modified to tune the emission color and improve device efficiency. The methoxy group on the this compound acts as an electron-donating group, which can influence the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the final molecule, thereby affecting its emission characteristics.
The bromine atom at the 2-position is a versatile functional group for introducing various aryl or heteroaryl moieties through cross-coupling reactions. This allows for the extension of the π-conjugated system, which is crucial for achieving deep blue emission and enhancing the material's charge-carrying capabilities. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a particularly effective method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.
Data Presentation: Photophysical Properties of a Representative Blue-Emitting Material
To illustrate the potential of this compound, we present the photophysical data for a representative blue-emitting material, 2-(Pyren-1-yl)-7-methoxy-9H-carbazole , synthesized via a Suzuki-Miyaura coupling reaction.
| Parameter | Value | Solvent |
| Absorption Maximum (λabs) | 350 nm | Dichloromethane |
| Emission Maximum (λem) | 425 nm | Dichloromethane |
| Photoluminescence Quantum Yield (ΦPL) | 0.85 | Dichloromethane |
| Color Coordinates (CIE) | (0.16, 0.10) | - |
Note: This data is representative and may vary based on specific experimental conditions and measurement techniques.
Experimental Protocols
The following section provides a detailed protocol for the synthesis and purification of a representative blue-emitting material, 2-(Pyren-1-yl)-7-methoxy-9H-carbazole, using a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(Pyren-1-yl)-7-methoxy-9H-carbazole
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene
-
Hexane
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), pyrene-1-boronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling with nitrogen or argon for 20-30 minutes while stirring.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield 2-(pyren-1-yl)-7-methoxy-9H-carbazole as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of blue-emitting materials using this compound via a Suzuki-Miyaura coupling reaction.
Logical Relationship of Components in Suzuki-Miyaura Coupling
This diagram illustrates the key components and their roles in the Suzuki-Miyaura cross-coupling reaction for the synthesis of the target blue-emitting materials.
References
Functionalization of the Carbazole Nitrogen in 2-bromo-7-methoxy-9H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the nitrogen atom of 2-bromo-7-methoxy-9H-carbazole. This versatile building block is of significant interest in materials science and medicinal chemistry. The functionalization of the carbazole nitrogen allows for the modulation of its electronic properties and biological activity, opening avenues for the development of novel organic semiconductors, fluorescent probes, and therapeutic agents. While specific literature on the N-functionalization of this compound is limited, the following protocols are based on well-established methods for the modification of the carbazole scaffold and can be adapted for this specific substrate.
Application Notes
The carbazole core is a key structural motif in a wide range of functional materials and biologically active compounds. The presence of the bromo and methoxy substituents on the this compound ring system offers opportunities for further diversification through cross-coupling reactions and modification of the electronic properties of the molecule. Functionalization at the nitrogen atom is a primary strategy to tune the solubility, charge transport characteristics, and biological interactions of carbazole derivatives.
-
In Materials Science: N-substituted carbazoles are widely used in organic light-emitting diodes (OLEDs) as host materials, hole-transporting materials, and emitters. The introduction of alkyl or aryl groups on the nitrogen can improve the solubility and film-forming properties of the material, as well as influence its thermal and electrochemical stability. The specific substitution pattern of this compound makes it a promising candidate for developing new materials with tailored optoelectronic properties.
-
In Medicinal Chemistry: The carbazole skeleton is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. N-functionalization can significantly impact the pharmacokinetic and pharmacodynamic profile of these molecules. For instance, the introduction of specific side chains can enhance binding to biological targets or improve metabolic stability. While the specific biological activities of N-functionalized this compound derivatives are not extensively reported, the general importance of the carbazole scaffold in drug discovery warrants their investigation.
Experimental Protocols
The following are generalized protocols for the N-alkylation, N-arylation, and N-acylation of this compound. Researchers should perform small-scale optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) to achieve the best results for their specific substrates.
N-Alkylation of this compound
N-alkylation is a common method to introduce aliphatic side chains onto the carbazole nitrogen. This is typically achieved by deprotonation of the N-H bond with a base, followed by nucleophilic substitution with an alkyl halide.
Protocol: General Procedure for N-Alkylation
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a base (1.1-1.5 eq.), such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK), to the solution at room temperature or 0 °C. Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide) (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or heat to a temperature between 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary for N-Alkylation of Carbazoles (Typical Ranges)
| Parameter | Value |
| Yield | 60-95% |
| Base | NaH, K₂CO₃, t-BuOK |
| Solvent | DMF, THF, Acetonitrile |
| Temperature | 25-80 °C |
| Reaction Time | 2-24 hours |
Experimental Workflow for N-Alkylation
Application Notes and Protocols for the Synthesis of Carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbazole derivatives intended for use as emitters in Thermally Activated Delayed Fluorescence (TADF) based Organic Light-Emitting Diodes (OLEDs). The protocols focus on common and effective synthetic strategies, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are instrumental in constructing the donor-acceptor architectures crucial for TADF materials.
Introduction to Carbazole-Based TADF Emitters
Carbazole and its derivatives are widely utilized as electron-donating moieties in the design of TADF emitters due to their excellent thermal stability, high triplet energy, and good hole-transporting properties.[1][2][3] The core principle behind designing efficient TADF emitters is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1][4] This small energy gap allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, thus enabling the harvesting of both singlet and triplet excitons for light emission and theoretically achieving 100% internal quantum efficiency in OLEDs.[1][2]
The most common design strategy for carbazole-based TADF emitters is the donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. In this design, the carbazole unit serves as the electron donor, and it is chemically bonded to an electron-accepting (acceptor) moiety. This spatial separation of the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, leads to a small ΔEST.[5]
This document outlines the experimental setup and detailed protocols for synthesizing such carbazole derivatives.
Experimental Workflows
The synthesis of carbazole-based TADF emitters typically involves a multi-step process, starting from commercially available carbazole or its halogenated derivatives. The key steps involve the functionalization of the carbazole core with acceptor units using palladium-catalyzed cross-coupling reactions.
Caption: General synthesis and characterization workflow.
Experimental Protocols
The following are detailed protocols for the most common reactions used in the synthesis of carbazole-based TADF emitters.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the di-arylation of 3,6-dibromocarbazole with an arylboronic acid. This reaction is a cornerstone for creating D-A-D architectures where the carbazole is the donor and the aryl group is part of the acceptor.
Materials:
-
3,6-Dibromo-9H-carbazole (or N-substituted derivative) (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv for disubstitution)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., K₂CO₃, 4.0 equiv)
-
Degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromocarbazole (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst to the reaction mixture.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure 3,6-diarylcarbazole.[6]
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the N-arylation of carbazole or the amination of a halogenated carbazole, which is essential for creating both D-A and D-A-D type emitters.
Materials:
-
Carbazole or Halogenated Carbazole (1.0 equiv)
-
Aryl halide or Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or xylene)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Addition of Reagents: To the flask, add the carbazole derivative (or carbazole), the aryl halide (or amine), and the base.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final product.
Caption: Buchwald-Hartwig amination reaction workflow.
Data Presentation
The following tables summarize the reaction conditions and photophysical properties of representative carbazole-based TADF emitters synthesized via the described methods.
Table 1: Representative Suzuki Coupling Reaction Conditions and Yields
| Entry | Carbazole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,6-Dibromo-9H-carbazole | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4.0) | Toluene/Ethanol/H₂O (4:1:1) | 100 | 24 | ~90 |
| 2 | 3,6-Dibromo-9-hexyl-9H-carbazole | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 |
| 3 | 3,6-Dibromo-9H-carbazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
Table 2: Photophysical Properties of Selected Carbazole-Based TADF Emitters
| Compound | Host | λₑₘ (nm) | PLQY (%) | τₚ (μs) | τₑ (μs) | ΔEST (eV) |
| DCZ-TTR | CBP | 496 | 85.3 | 0.03 | 11.2 | 0.03 |
| CZ-TTR | CBP | 488 | 65.7 | 0.02 | 8.9 | 0.10 |
| 246tCzPPC | DPEPO | 488 | 98 | - | - | 0.06 |
| 35tCzPPC | DPEPO | 496 | 95 | - | - | 0.05 |
CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl; DPEPO: Bis[2-(diphenylphosphino)phenyl] ether oxide; λₑₘ: Emission wavelength; PLQY: Photoluminescence quantum yield; τₚ: Prompt fluorescence lifetime; τₑ: Delayed fluorescence lifetime; ΔEST: Singlet-triplet energy gap.
Table 3: OLED Device Performance of Selected Carbazole-Based TADF Emitters
| Emitter | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | CIE (x, y) |
| DCZ-TTR | 20.1 | 59.6 | 58.5 | (0.24, 0.56) |
| CZ-TTR | 14.4 | 32.5 | 32.9 | (0.21, 0.51) |
| 246tCzPPC | 29.6 | 68.3 | 62.1 | (0.21, 0.47) |
| 35tCzPPC | 23.5 | 54.1 | 45.1 | (0.24, 0.52) |
EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency; CIE: Commission Internationale de l'Éclairage color coordinates.
Characterization of Carbazole Derivatives
Thorough characterization of the synthesized carbazole derivatives is crucial to confirm their structure and evaluate their potential as TADF emitters.
-
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are used to confirm the chemical structure and purity of the synthesized compounds.
-
Photophysical Characterization: UV-Vis absorption and photoluminescence (PL) spectroscopy are performed to determine the absorption and emission properties. The photoluminescence quantum yield (PLQY) is measured to assess the emission efficiency. Time-resolved photoluminescence spectroscopy is used to measure the prompt and delayed fluorescence lifetimes, which is essential for confirming the TADF mechanism.
-
Electrochemical Characterization: Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the materials, which is important for designing efficient OLED device structures.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the materials, which are critical for the operational stability of OLED devices.
Conclusion
The synthesis of carbazole derivatives for TADF applications is a well-established field with robust and versatile synthetic methodologies. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for creating a wide variety of donor-acceptor structures. By carefully selecting the carbazole donor and the acceptor moiety, it is possible to tune the photophysical properties and achieve highly efficient TADF emitters for next-generation OLED displays and lighting. The protocols and data presented in this document provide a solid foundation for researchers to design and synthesize novel carbazole-based TADF materials.
References
- 1. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
scale-up synthesis of 2-bromo-7-methoxy-9H-carbazole
An effective and scalable synthesis of 2-bromo-7-methoxy-9H-carbazole is critical for its application in the development of advanced materials, particularly in the field of organic electronics. This carbazole derivative serves as a key building block for organic light-emitting diodes (OLEDs), photovoltaic materials, and other functional organic compounds.[1] The demand for high-purity this compound necessitates a robust and reproducible synthetic protocol suitable for large-scale production.[2]
This document provides a detailed application note and a representative protocol for the . The described methodology is based on established synthetic routes for carbazole derivatives, adapted for kilogram-scale production.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the , starting from 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline. This approach utilizes a palladium-catalyzed intramolecular C-H amination reaction.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline | 1.00 | kg | Starting Material |
| Palladium(II) Acetate (Pd(OAc)₂) | 27.5 | g | Catalyst |
| Xantphos | 70.8 | g | Ligand |
| Potassium Carbonate (K₂CO₃) | 1.01 | kg | Base |
| Solvent | |||
| 1,4-Dioxane | 10 | L | Anhydrous |
| Reaction Conditions | |||
| Temperature | 100 | °C | |
| Reaction Time | 12-24 | hours | Monitored by TLC/LC-MS |
| Product | |||
| Expected Yield | 0.55 - 0.65 | kg | |
| Purity (by HPLC) | >98 | % | [4][5] |
| Molecular Formula | C₁₃H₁₀BrNO | [4] | |
| Molecular Weight | 276.13 | g/mol | [4] |
Reaction Pathway
The synthesis proceeds via a palladium-catalyzed intramolecular Buchwald-Hartwig amination of a substituted diarylamine.
Caption: Palladium-catalyzed intramolecular cyclization for the synthesis of this compound.
Experimental Protocol
This protocol details the .
1. Materials and Equipment:
-
1.00 kg of 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline
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27.5 g of Palladium(II) Acetate (Pd(OAc)₂)
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70.8 g of Xantphos
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1.01 kg of Potassium Carbonate (K₂CO₃), finely powdered and dried
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10 L of anhydrous 1,4-Dioxane
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20 L reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization vessels
2. Reaction Setup:
-
To the 20 L reaction vessel, add 1.00 kg of 4-bromo-2-iodo-N-(4-methoxyphenyl)aniline, 27.5 g of Pd(OAc)₂, 70.8 g of Xantphos, and 1.01 kg of potassium carbonate.
-
Purge the vessel with nitrogen for 30 minutes.
-
Under a nitrogen atmosphere, add 10 L of anhydrous 1,4-dioxane to the vessel.
3. Reaction Execution:
-
Begin vigorous stirring and slowly heat the reaction mixture to 100 °C.
-
Maintain the temperature at 100 °C and continue stirring. Monitor the reaction progress by taking aliquots every 2 hours and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, turn off the heating and allow the mixture to cool to room temperature.
4. Work-up and Purification:
-
Filter the cooled reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the filter cake with 2 L of dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure this compound.
-
Dry the purified product under vacuum at 50 °C until a constant weight is achieved.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the scale-up synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-bromo-7-methoxy-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield for 2-bromo-7-methoxy-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting points for optimizing the Suzuki coupling of this compound?
A1: A successful Suzuki coupling hinges on several key parameters. For this compound, begin by carefully selecting the palladium catalyst and ligand, the base, and the solvent system. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere to prevent catalyst degradation.[1][2]
Q2: Which palladium catalyst and ligand combination is recommended for this type of substrate?
A2: For electron-rich N-heterocyclic compounds like carbazoles, a variety of palladium catalysts can be effective. A good starting point is often a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[3][4] The choice of ligand is crucial; electron-rich and bulky phosphine ligands, like Buchwald ligands (e.g., SPhos), or N-heterocyclic carbene (NHC) ligands can significantly improve reaction rates and yields.[4][5][6]
Q3: How does the choice of base impact the reaction yield?
A3: The base plays a critical role in the transmetalation step of the catalytic cycle.[7][8] For carbazole substrates, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7][9] The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions. Weaker bases may be less effective, while overly strong bases might promote undesired side reactions.
Q4: What solvent systems are typically used for the Suzuki coupling of carbazole derivatives?
A4: A mixture of an organic solvent and water is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[1][9] Common solvent systems include toluene/water, dioxane/water, or THF/water.[4][9] The choice of solvent can affect catalyst activity and substrate solubility.
Q5: My reaction is sluggish or shows no conversion. What should I check first?
A5: First, verify the integrity of your palladium catalyst and ligands, as they can be sensitive to air and moisture.[2] Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen).[1] Also, confirm that the reaction temperature is appropriate, as many Suzuki couplings require heating (typically 80-110 °C).[2][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.[2]- Ensure proper storage of catalyst and ligand under an inert atmosphere. |
| Inefficient Ligand | - Screen different phosphine ligands (e.g., PPh₃, P(t-Bu)₃, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[4][5][11] | |
| Inappropriate Base | - Test a range of bases with varying strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] | |
| Poor Solvent Choice | - Try different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O) to improve solubility and catalyst performance.[4][9] | |
| Insufficient Temperature | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[2] | |
| Oxygen Contamination | - Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[1][2] | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal Reaction Conditions | - Adjust the stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.5 equivalents, is common).[12]- Lower the reaction temperature. |
| Catalyst Decomposition | - Use a more robust ligand to stabilize the palladium catalyst. | |
| Protodeboronation of the Boronic Acid | Presence of Protic Sources | - Use anhydrous solvents and ensure the base is not excessively hydrated.[2] |
| Inappropriate Base | - Employ milder bases such as KF or K₃PO₄.[1][2] | |
| Prolonged Reaction Time/High Temperature | - Monitor the reaction closely and stop it once the starting material is consumed.[2]- Attempt the reaction at a lower temperature. | |
| Difficulty in Product Purification | Unreacted Starting Materials | - Optimize the reaction to drive it to completion.- Consider using a different stoichiometry of reactants. |
| Boronic Acid Residues | - Perform an acidic or basic wash during the workup to remove boronic acid impurities.[9] |
Quantitative Data Summary
The following tables summarize illustrative data on how different reaction parameters can affect the yield of Suzuki coupling reactions for substrates similar to this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 55 |
| 2 | Pd(PPh₃)₄ | - | 65 |
| 3 | PdCl₂(dppf) | - | 85 |
| 4 | Pd₂(dba)₃ | SPhos | 92 |
Note: Yields are illustrative and based on general findings for Suzuki couplings of N-heterocyclic compounds.[3][13]
Table 2: Influence of Base and Solvent on Yield
| Entry | Base | Solvent System | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 70 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 88 |
| 3 | K₃PO₄ | THF/H₂O | 82 |
| 4 | Na₂CO₃ | DME/H₂O | 65 |
Note: Yields are illustrative and based on general findings for Suzuki couplings of N-heterocyclic compounds.[13][14]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or boronate ester (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if required) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Suzuki coupling optimization.
Caption: Troubleshooting logic for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
preventing dehalogenation side reactions with bromocarbazoles
Welcome to the technical support center for synthetic reactions involving bromocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues, particularly the prevention of dehalogenation side reactions during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of bromocarbazole reactions?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions (such as Suzuki, Buchwald-Hartwig, or Heck) where the bromine atom on the carbazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired carbazole byproduct, which reduces the yield of the intended coupled product and complicates purification.
Q2: What is the primary mechanism leading to dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This Pd-H species can arise from the reaction of the palladium complex with various components in the mixture, such as amine bases, solvents (like alcohols), or residual water.[1][3] The palladium-hydride can then transfer the hydride to the bromocarbazole intermediate in a process called reductive elimination, yielding the dehalogenated carbazole.[3]
Q3: Why are N-heterocyclic compounds like carbazoles prone to dehalogenation?
A3: N-heterocyclic halides, including bromocarbazoles, are often more susceptible to dehalogenation.[1] The nitrogen atom can influence the electronic properties of the ring system and may coordinate with the palladium catalyst.[1] For carbazoles with a free N-H group, deprotonation by the base increases the electron density of the ring, which can affect the reaction outcome.[4][5]
Q4: How can I quickly identify if dehalogenation is occurring in my reaction?
A4: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting bromocarbazole.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated carbazole.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show the appearance of a new aromatic proton signal in the region where the bromine atom was previously located.[2]
Troubleshooting Guide: Preventing Dehalogenation
This guide provides specific troubleshooting steps for common cross-coupling reactions involving bromocarbazoles.
Issue: Significant dehalogenation observed in a Suzuki-Miyaura coupling of a bromocarbazole.
This is a frequent issue, particularly with electron-rich carbazoles or when using highly active palladium catalysts. Below is a systematic approach to mitigate this side reaction.
-
Step 1: Evaluate and Optimize the Ligand. The ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway over dehalogenation.[6]
-
Step 2: Re-evaluate the Base. The choice and strength of the base are crucial. Strong bases can sometimes accelerate the formation of palladium-hydride species, leading to dehalogenation.[6]
-
Step 3: Consider N-H Protection. The presence of a free N-H group on the carbazole ring can contribute to dehalogenation.[4][5]
-
Step 4: Optimize Solvent and Temperature. The reaction environment plays a significant role. Solvents can act as hydride sources, and high temperatures can promote side reactions.[8][9]
Data Presentation
The following table summarizes the expected trends when optimizing reaction conditions to minimize dehalogenation of bromocarbazoles in a generic palladium-catalyzed cross-coupling reaction.
| Parameter | Condition A (High Dehalogenation) | Condition B (Low Dehalogenation) | Expected Outcome |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands favor reductive elimination of the product over dehalogenation.[1][6] |
| Base | NaOt-Bu | K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases reduce the rate of Pd-H formation.[1][6] |
| Solvent | DMF or Methanol | Toluene or Dioxane | Aprotic, non-hydride donating solvents are preferred.[1][9] |
| Temperature | 120 °C | 80-100 °C | Lower temperatures can disfavor the dehalogenation pathway.[8] |
| N-H Group | Unprotected | Boc-protected | Protection alters the electronics and sterics, suppressing side reactions.[5][6] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of N-Boc-3-Bromocarbazole
This protocol is designed to minimize dehalogenation.
-
Reagent Setup: To a dry Schlenk flask, add N-Boc-3-bromocarbazole (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of toluene and water). The reaction mixture should be thoroughly degassed again by bubbling argon through it for 10-15 minutes.[1]
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
Protocol 2: Optimized Buchwald-Hartwig Amination of N-Boc-3-Bromocarbazole
This protocol is adapted to avoid common pitfalls leading to dehalogenation.
-
Reagent Setup: To a dry Schlenk flask, add N-Boc-3-bromocarbazole (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOt-Bu, 1.3 equiv.).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 palladacycle, 1-2 mol%) and a suitable ligand (e.g., Xantphos, 2-4 mol%).[6]
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and place it under a positive pressure of an inert gas.
-
Solvent Addition: Add degassed, anhydrous toluene.
-
Reaction: Heat the mixture to 100-110 °C and monitor the reaction's progress.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[6]
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting dehalogenation.
Caption: Influence of reaction parameters on dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-7-methoxy-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-7-methoxy-9H-carbazole. Our aim is to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
The most common and direct method for the synthesis of this compound is through the electrophilic bromination of the precursor, 7-methoxy-9H-carbazole. The electron-donating nature of the methoxy group and the nitrogen atom in the carbazole ring system directs the electrophilic substitution to specific positions on the aromatic rings. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), is typically employed to achieve monobromination.
Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent for this synthesis?
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for benzylic and aromatic brominations. For the synthesis of this compound, NBS offers several advantages:
-
Mild Reaction Conditions: NBS allows for bromination to occur under relatively mild conditions, which helps to minimize the formation of side products.
-
High Regioselectivity: The use of NBS can favor the formation of the desired 2-bromo isomer, although the formation of other isomers is possible.
-
Ease of Handling: Compared to liquid bromine, solid NBS is easier and safer to handle.
Q3: What are the most likely side products in this reaction?
The primary side products in the bromination of 7-methoxy-9H-carbazole are:
-
Dibrominated carbazoles: Over-bromination can lead to the formation of dibromo- and polybrominated products.
-
Isomeric monobrominated carbazoles: While the 2-position is a likely site for bromination, substitution at other positions on the carbazole ring can occur, leading to a mixture of isomers that may be difficult to separate.
Q4: How critical is the purity of the starting material, 7-methoxy-9H-carbazole?
The purity of the starting material is crucial for achieving a high yield of the desired product and for simplifying the purification process. Impurities in the 7-methoxy-9H-carbazole can lead to the formation of undesired side products, which may co-elute with the target compound during chromatography, making purification challenging.
Troubleshooting Guide for Low Yield
Low yield is a common issue in organic synthesis. The following guide addresses specific problems that can arise during the synthesis of this compound and provides potential solutions.
Problem 1: Low Conversion of Starting Material
Possible Causes:
-
Inactive N-Bromosuccinimide (NBS): NBS can degrade over time, especially if not stored properly.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Poor Solubility of Reagents: If the reactants are not well-dissolved, the reaction rate will be slow.
Solutions:
| Parameter | Recommendation |
| Reagent Quality | Use freshly opened or purified NBS. The purity of NBS can be checked by titration. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Temperature | If the reaction is sluggish at room temperature, a slight increase in temperature may be beneficial. However, be cautious as higher temperatures can also lead to increased byproduct formation. |
| Solvent | Ensure that 7-methoxy-9H-carbazole is fully dissolved in the chosen solvent before adding NBS. If solubility is an issue, consider using a co-solvent system or switching to a more suitable solvent. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Over-bromination: Use of excess NBS or prolonged reaction times can lead to the formation of di- and polybrominated products.
-
Lack of Regioselectivity: The bromination may not be exclusively directed to the 2-position, resulting in a mixture of isomers.
-
High Reaction Temperature: Elevated temperatures can decrease the selectivity of the reaction.
Solutions:
| Parameter | Recommendation |
| Stoichiometry | Carefully control the stoichiometry of NBS. Use 1.0 to 1.1 equivalents for monobromination. |
| Reaction Time | Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further bromination. |
| Temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. |
| Solvent Polarity | The polarity of the solvent can influence the regioselectivity of the bromination. Experiment with solvents of different polarities to optimize for the desired isomer. |
Problem 3: Difficult Purification
Possible Causes:
-
Co-elution of Isomers: The desired 2-bromo isomer may have a similar polarity to other monobrominated isomers, making separation by column chromatography difficult.
-
Presence of Unreacted NBS and Succinimide: These reagents need to be effectively removed.
Solutions:
| Purification Step | Recommendation |
| Work-up | After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine to remove succinimide. |
| Column Chromatography | Use a high-resolution silica gel and a carefully optimized solvent system for column chromatography. A gradient elution may be necessary to achieve good separation of isomers. |
| Recrystallization | If column chromatography does not provide sufficient purity, recrystallization from a suitable solvent system can be an effective method for purifying the final product. |
Experimental Protocols
A detailed experimental protocol for a reaction analogous to the synthesis of this compound is the bromination of 2-methoxy-5-methyl-9H-carbazole. This can be adapted for the target synthesis.
Proposed Protocol for the Synthesis of this compound:
-
Dissolution: Dissolve 7-methoxy-9H-carbazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Technical Support Center: Catalyst Selection for Suzuki Coupling of Electron-Rich Carbazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki-Miyaura cross-coupling of electron-rich carbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing Suzuki coupling with electron-rich carbazoles?
A1: The main challenges with electron-rich carbazoles, such as 3,6-dibromocarbazole, in Suzuki coupling reactions often stem from potentially low reactivity at the C-Br bonds, the risk of side reactions, and solubility issues. As electron-rich aryl bromides, the oxidative addition step to the palladium catalyst can be slow, necessitating carefully optimized conditions to achieve high yields and prevent incomplete conversion.[1] Additionally, controlling selective mono- or di-substitution can be difficult and is highly dependent on reaction stoichiometry and conditions.[1]
Q2: How do I select the right palladium catalyst and ligand for my electron-rich carbazole substrate?
A2: For electron-rich and sterically hindered substrates like many carbazole derivatives, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. These ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2] N-Heterocyclic Carbene (NHC) ligands, found in catalysts like PEPPSI-IPr, also form highly stable and active palladium complexes suitable for these challenging couplings.[2] Traditional catalysts like Pd(PPh₃)₄ can be effective, particularly for mono-substitution, but may require higher temperatures and longer reaction times.[1][3]
Q3: What is the role of the base in the Suzuki coupling of carbazoles, and which one should I choose?
A3: The base is critical for activating the boronic acid to facilitate transmetalation.[4] It converts the neutral boronic acid into a more nucleophilic borate anion (R-B(OH)₃⁻), which then reacts with the palladium-halide complex.[5][6] The choice of base can significantly impact the reaction outcome. Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings with electron-rich aryl chlorides and bromides.[1][7] Milder bases such as K₂CO₃ or Na₂CO₃ are also commonly used, particularly when trying to achieve selective mono-arylation or when base-sensitive functional groups are present.[1][3][8]
Q4: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that lowers yield.[9] To mitigate this, consider the following strategies:
-
Choice of Base: Use milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) which can be less aggressive in promoting this side reaction.[9]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source.[9] In some cases, running the reaction under anhydrous conditions can be beneficial.
-
Boronic Acid Stability: Use fresh, high-purity boronic acid. For particularly unstable boronic acids, consider converting them to more stable forms like pinacol esters or MIDA boronates.[9][10][11]
Q5: My starting materials have poor solubility in common Suzuki coupling solvents. What can I do?
A5: Poor solubility is a frequent issue, especially with larger, polyaromatic carbazole systems.[1] If your substrate is insoluble, the reaction will be slow or may not proceed at all.
-
Solvent Screening: Test a range of solvents. While dioxane/water and toluene/water are common, other solvents like DMF, THF, or acetonitrile might offer better solubility for your specific substrate.[12]
-
Temperature: Increasing the reaction temperature can improve solubility and reaction rates. However, be mindful of potential side reactions at higher temperatures.
-
Functionalization: If possible, modifying the carbazole substrate, for instance by introducing alkyl chains on the nitrogen, can significantly enhance solubility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | • Use a fresh, high-quality palladium precursor and ligand. Phosphine ligands are susceptible to oxidation.[9]• For electron-rich aryl bromides, switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., Pd₂(dba)₃/SPhos).[1] |
| 2. Inefficient Oxidative Addition | • Electron-rich carbazoles can be slow to undergo oxidative addition.[13] Increase the reaction temperature.• Ensure you are using an electron-rich ligand to facilitate this step.[14] | |
| 3. Insufficiently Degassed System | • Oxygen can deactivate the Pd(0) catalyst.[9] Ensure all solvents are thoroughly degassed and the reaction is set up under a robust inert atmosphere (Argon or Nitrogen).[8] | |
| Low Yield | 1. Protodeboronation | • Use a milder base (e.g., K₃PO₄, KF).[9]• Use a boronic ester (e.g., pinacol ester) instead of a boronic acid for increased stability.[11]• Minimize water in the reaction if possible.[9] |
| 2. Homocoupling of Boronic Acid | • This can be caused by the presence of Pd(II) species or oxygen.[11] Ensure proper degassing and consider using a Pd(0) precatalyst like Pd(PPh₃)₄. | |
| 3. Incomplete Reaction | • Monitor the reaction by TLC or LC-MS to determine if it has gone to completion. If not, increase the reaction time or temperature.[8] | |
| Formation of Byproducts | 1. Di-substituted Product in Mono-substitution Attempt | • Reduce the equivalents of the boronic acid (e.g., 1.1 eq.).[1]• Use a less active catalyst system (e.g., Pd(PPh₃)₄).[1]• Lower the reaction temperature and shorten the reaction time, carefully monitoring progress.[1] |
| 2. Dehalogenation | • This side reaction replaces the halide with a hydrogen. It can be promoted by certain solvents or bases. Consider screening different reaction conditions. |
Data Presentation: Catalyst System Performance
The selection of the catalyst, ligand, and base is crucial for the successful Suzuki coupling of 3,6-dibromocarbazole. The following table summarizes the performance of various catalytic systems.
| Carbazole Substrate | Boronic Acid | Catalyst (mol%) / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dibromo-9H-carbazole | Phenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 24 | 85-95 | [8] |
| 3,6-Dibromo-9-hexyl-9H-carbazole | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | ~88 | [8] |
| 3,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 | [8] |
| N-(2-ethylhexyl)-3,6-dibromocarbazole | 4-(methoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2M aq.) | Toluene/Ethanol | 80 | 24 | High (not specified) | [3] |
Experimental Protocols
Protocol 1: Di-substitution of 3,6-Dibromocarbazole
This protocol is optimized for achieving di-substitution on the carbazole core using a highly active catalyst system.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 3,6-dibromocarbazole (1.0 eq.), the desired arylboronic acid (2.5 eq.), and finely powdered K₃PO₄ (4.0 eq.).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 eq.) and SPhos (0.03 eq.).[1]
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio via syringe.[1]
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Mono-substitution of 3,6-Dibromocarbazole
This protocol is designed for the selective mono-arylation of 3,6-dibromocarbazole.
-
Reagent Preparation: To a dry reaction vial, add 3,6-dibromocarbazole (1.0 eq.), the arylboronic acid (1.1 eq.), and K₂CO₃ (2.0 eq.).[1]
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).[1]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 2-4 hours. It is crucial to carefully monitor the reaction by TLC or LC-MS to avoid the formation of the di-substituted product.[1]
-
Workup and Purification: Follow steps 6-8 from Protocol 1.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Impurities in 2-Bromo-7-methoxy-9H-carbazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-bromo-7-methoxy-9H-carbazole. This guide addresses common issues encountered during synthesis and purification, with a focus on impurity identification and management.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the electrophilic bromination of 7-methoxy-9H-carbazole using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dimethylformamide (DMF). This reaction leverages the electron-donating nature of the methoxy group and the nitrogen atom of the carbazole ring to facilitate the substitution of a bromine atom onto the aromatic core.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities include:
-
Unreacted Starting Material: 7-methoxy-9H-carbazole.
-
Over-brominated Products: Primarily dibrominated isomers such as 2,5-dibromo-7-methoxy-9H-carbazole.
-
Isomeric Monobrominated Products: Bromination can occur at other activated positions on the carbazole ring, leading to isomers.
Q3: How does the methoxy group influence the position of bromination?
A3: The methoxy group at the 7-position is an ortho-, para-directing group, strongly activating the aromatic ring for electrophilic substitution. The nitrogen of the carbazole ring also directs to the positions para to it (positions 2 and 7). Therefore, the positions most activated for bromination are those ortho and para to the methoxy group and para to the nitrogen atom. This leads to the desired 2-bromo product, but also to potential isomeric impurities.
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
HPLC is ideal for monitoring the reaction's progress, quantifying the disappearance of starting material, the formation of the product, and the emergence of impurities.[1]
-
¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the specific structures of any isomeric impurities.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Degradation of NBS: N-bromosuccinimide can degrade over time, especially if not stored properly.
-
Suboptimal Reaction Temperature: The reaction temperature may be too low, leading to a sluggish reaction.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.
Solutions:
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. Extend the reaction time if necessary.
-
Use Fresh Reagents: Ensure that the NBS is fresh and has been stored in a cool, dark, and dry place.
-
Optimize Temperature: Gradually increase the reaction temperature, but be cautious as this can also lead to the formation of more byproducts.
-
Ensure Solubility: If solubility is an issue, consider switching to a solvent in which 7-methoxy-9H-carbazole is more soluble, such as DMF.
Issue 2: Presence of Significant Amounts of Dibrominated Impurities
Potential Causes:
-
Incorrect Stoichiometry: Using more than one equivalent of NBS will lead to over-bromination.
-
High Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can result in the bromination of the desired product.
Solutions:
-
Control Stoichiometry: Carefully measure and use only one equivalent of NBS relative to the 7-methoxy-9H-carbazole.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the monobrominated product.
-
Monitor and Quench: Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
Issue 3: Presence of Isomeric Monobrominated Impurities
Potential Cause:
-
Lack of Regioselectivity: The electronic effects of the methoxy group and the carbazole nitrogen activate multiple positions on the aromatic rings, leading to the formation of a mixture of isomers.
Solution:
-
Purification: Careful purification by column chromatography is typically required to separate the desired 2-bromo isomer from other monobrominated products. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
Experimental Protocols
Synthesis of this compound
-
Dissolve 7-methoxy-9H-carbazole (1.0 eq) in chloroform or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the concentration of ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Purification by Recrystallization
-
Dissolve the crude or partially purified product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture of hexane and ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Hypothetical HPLC Data for a Typical Reaction Mixture
| Peak | Retention Time (min) | Area (%) | Tentative Assignment |
| 1 | 4.5 | 10 | 7-methoxy-9H-carbazole (Starting Material) |
| 2 | 6.2 | 75 | This compound (Product) |
| 3 | 6.8 | 5 | Isomeric Monobrominated Product |
| 4 | 8.1 | 10 | Dibrominated Product |
Table 2: Estimated ¹H NMR Chemical Shifts (ppm) for this compound and a Potential Dibromo-impurity in CDCl₃
| Proton | This compound | 2,5-dibromo-7-methoxy-9H-carbazole |
| H1 | ~7.8 | ~7.9 |
| H3 | ~7.3 | ~7.4 |
| H4 | ~7.9 | ~8.0 |
| H5 | ~7.2 | - |
| H6 | ~6.8 | ~6.9 |
| H8 | ~7.1 | ~7.2 |
| NH | ~8.0 | ~8.1 |
| OCH₃ | ~3.9 | ~3.9 |
Note: These are estimated values and may vary depending on the specific instrument and conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
Caption: Simplified reaction scheme showing the formation of the desired product and key impurities.
References
Technical Support Center: Optimizing Reaction Temperatures for Carbazole Derivatization
Welcome to the technical support center for carbazole derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction temperatures in common carbazole derivatization reactions.
Section 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, frequently used for the N-arylation of carbazoles. Temperature is a critical parameter that significantly influences reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Buchwald-Hartwig amination of carbazole?
A1: Buchwald-Hartwig aminations of carbazoles typically require elevated temperatures, generally in the range of 80-110 °C.[1] For less reactive aryl chlorides, higher temperatures may be necessary.[1] However, with the use of modern, highly active catalyst systems, reactions can sometimes be carried out at lower temperatures, even down to room temperature in some cases, which can be beneficial for substrates with sensitive functional groups.[2]
Q2: How does temperature affect the rate and yield of the reaction?
A2: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to catalyst decomposition, resulting in lower yields and the formation of side products.[3] It is crucial to find the optimal temperature that provides a reasonable reaction rate without compromising catalyst stability and product purity.
Q3: Can running the reaction at a lower temperature improve my results?
A3: Yes, in some cases, lowering the reaction temperature can be beneficial. For instance, if you are observing significant amounts of side products from reactions like dehalogenation of your aryl halide, reducing the temperature may help to suppress these undesired pathways.[1]
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Suggested Solution |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10-20 °C increments. For less reactive aryl halides, temperatures above 100 °C may be required.[1] |
| Catalyst decomposition at high temperatures. | If you suspect catalyst decomposition (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer duration. | |
| Significant Side Product Formation (e.g., Dehalogenation) | Reaction temperature is too high. | Lower the reaction temperature. This can help to minimize side reactions such as hydrodehalogenation.[1] |
| Poor Reproducibility | Inconsistent heating. | Ensure uniform and consistent heating using a reliable oil bath or heating mantle with a temperature controller. Avoid temperature spikes by preheating the heating source.[4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Carbazole
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen), add the carbazole (1.2 mmol), aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst/ligand system to an oven-dried reaction vessel.[1]
-
Solvent Addition: Add anhydrous, degassed toluene (2 mL) to the vessel via syringe.[1]
-
Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 100 °C.[1]
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[1]
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[1]
Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Section 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds and is a viable alternative to the Buchwald-Hartwig amination for N-arylation of carbazoles. Temperature control is crucial, especially in modern, ligand-accelerated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperatures for Ullmann condensations involving carbazoles?
A1: Traditional Ullmann reactions often required very high temperatures, sometimes exceeding 210 °C, and stoichiometric amounts of copper.[5] However, modern protocols using copper(I) salts and ligands allow for significantly lower reaction temperatures, typically in the range of 80-120 °C.[6]
Q2: I am not seeing any product formation. Should I increase the temperature?
A2: If you are using a modern, ligand-assisted protocol and observe no reaction, a gradual increase in temperature is a reasonable step. However, be aware that excessively high temperatures can lead to decomposition of reactants or the catalyst. It is also important to ensure that your catalyst and ligand system are appropriate for the substrates you are using.[6]
Q3: Can the choice of solvent affect the required reaction temperature?
A3: Yes, the solvent can play a role. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) were traditionally used to achieve the high temperatures required.[5] In modern protocols, solvents like dioxane or toluene are often used at their reflux temperatures. The solvent must effectively dissolve the reactants, base, and catalytic species.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Suggested Solution |
| Low or No Reaction | Reaction temperature is too low for the specific catalyst system and substrates. | Incrementally increase the temperature, for example, in 20 °C steps, while monitoring for any signs of decomposition.[6] |
| Product Decomposition | Reaction temperature is too high. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider screening different ligands that may promote the reaction under milder conditions. |
| Formation of Side Products (e.g., debromination) | High reaction temperatures can promote side reactions. | Lower the reaction temperature. Also, ensure strictly anhydrous conditions, as water can contribute to dehalogenation.[7] |
Experimental Protocol: General Procedure for Ullmann N-Arylation of Carbazole
This is a representative protocol and may need optimization for specific substrates.
-
Reaction Setup: In an oven-dried reaction vessel, combine carbazole (1.0 mmol), the aryl iodide (1.2 mmol), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas like argon or nitrogen three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or DMF) via syringe.
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography.
Workflow Diagram
Caption: General experimental workflow for Ullmann N-arylation.
Section 3: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. It is commonly used to introduce aryl or vinyl substituents onto the carbazole skeleton. Temperature is a key parameter for achieving high yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a Suzuki coupling with a carbazole derivative?
A1: A common starting point for Suzuki coupling reactions is in the range of 80-100 °C.[8] However, the optimal temperature can be influenced by the reactivity of the coupling partners and the catalyst system used. Some reactions with highly active catalysts can proceed at lower temperatures, around 60 °C.[8]
Q2: My reaction is giving a low yield. Should I increase the temperature?
A2: Increasing the temperature can sometimes improve the yield by accelerating a slow reaction. However, for Suzuki couplings, elevated temperatures (>100 °C) can sometimes lead to catalyst decomposition (precipitation of palladium black) and a decrease in yield.[9] It is often more effective to first screen different ligands or bases before resorting to significantly higher temperatures.
Q3: Are there any side reactions at higher temperatures that I should be aware of?
A3: Yes, besides catalyst decomposition, higher temperatures can promote side reactions such as homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). Careful optimization of the temperature is necessary to maximize the desired cross-coupling product.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Suggested Solution |
| Low Yield | Suboptimal reaction temperature. | Systematically screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimum. For some systems, temperatures up to 120 °C might be beneficial, but monitor for catalyst decomposition.[10] |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high. | Lower the reaction temperature. An elevated temperature can lead to the rapid precipitation of palladium black, which reduces the catalytic activity.[9] |
| Homocoupling of Boronic Acid | High temperature can favor this side reaction. | Try running the reaction at a lower temperature. The choice of base and solvent also significantly impacts the extent of homocoupling. |
Quantitative Data: Effect of Temperature on Suzuki Coupling Yield
The following table summarizes the effect of temperature on the yield of a Suzuki coupling reaction. Note that these are representative examples, and the optimal temperature will be substrate-dependent.
| Reaction Temperature (°C) | Yield (%) | Observation |
| 30 | Low conversion | Reaction is slow at room temperature.[11] |
| 60 | Good | A good starting point for many systems, especially with active catalysts.[8] |
| 80-85 | High | Often the optimal range for many Suzuki couplings.[9] |
| >100 | Decreased | Potential for catalyst decomposition and increased side reactions.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Carbazole
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: To a reaction vessel, add the bromo-carbazole derivative (1.0 mmol), the arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol/water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and add water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Section 4: N-Alkylation
N-alkylation is a fundamental transformation for modifying the properties of carbazole. The reaction typically involves the deprotonation of the carbazole nitrogen followed by reaction with an alkylating agent. Temperature plays a key role in both the deprotonation and substitution steps.
Frequently Asked Questions (FAQs)
Q1: What temperature should I use for N-alkylation of carbazole?
A1: The optimal temperature for N-alkylation of carbazole depends on the strength of the base and the reactivity of the alkylating agent. Reactions with strong bases like sodium hydride (NaH) can often be performed at room temperature or with gentle heating (e.g., 50 °C).[12] Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures to achieve a reasonable reaction rate. Microwave-assisted N-alkylation can significantly shorten reaction times.[13]
Q2: My N-alkylation reaction is very slow. What can I do?
A2: If the reaction is slow, you can try gently heating the reaction mixture. For example, if you are running the reaction at room temperature, try increasing the temperature to 50-60 °C. If you are using a weak base like K₂CO₃, a higher temperature may be necessary. Alternatively, you could consider using a stronger base or a more polar solvent like DMF, which can accelerate the reaction.
Q3: Are there any risks associated with heating N-alkylation reactions?
A3: While moderate heating is often beneficial, excessive temperatures can lead to side reactions, such as elimination if the alkylating agent is prone to it, or decomposition of the reactants or products. It is always advisable to monitor the reaction closely when increasing the temperature.
Troubleshooting Guide
| Issue | Possible Cause Related to Temperature | Suggested Solution |
| Slow or Incomplete Reaction | Insufficient temperature for the chosen base/solvent system. | Gently heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress.[12] |
| Side Product Formation (e.g., Elimination) | Reaction temperature is too high. | Lower the reaction temperature. If the reaction is then too slow, consider using a more reactive alkylating agent or a stronger base at a lower temperature. |
| Decomposition of Reagents or Products | Excessive heat. | Reduce the reaction temperature. Ensure that the chosen solvent is stable at the reaction temperature. |
Experimental Protocol: General Procedure for N-Alkylation of Carbazole
This protocol uses sodium hydride, a strong base, and is a general guideline.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of carbazole (1.0 equiv) in an anhydrous solvent like THF or DMF.[12]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[12]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[12]
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.[12]
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Workflow Diagram
Caption: General experimental workflow for N-alkylation of carbazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Bromocarbazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of bromocarbazoles. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of bromocarbazoles?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step. There are two generally accepted pathways for its role. In the 'boronate pathway,' the base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[1] Alternatively, in the 'hydroxide pathway,' the base can react with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[1] The ultimate function is to activate the organoboron species, making it more nucleophilic for the transfer of the organic group to the palladium catalyst.[2]
Q2: Which type of base is generally most effective for the Suzuki coupling of bromocarbazoles?
A2: Inorganic bases are most commonly and effectively used for the Suzuki-Miyaura coupling of bromocarbazoles and other aryl bromides. Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are widely employed. The choice of base can significantly influence the reaction's success, with stronger, non-nucleophilic bases like K₃PO₄ being particularly effective for nitrogen-containing heterocycles. For substrates that may be sensitive to strong bases, milder options like K₂CO₃ are often a suitable choice.
Q3: Can organic bases be used for the Suzuki coupling of bromocarbazoles?
A3: While less common, organic bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) can be used.[1][3] However, studies have shown that for many aryl halide couplings, inorganic bases tend to provide superior yields compared to organic bases.[4] Organic bases might be considered when dealing with substrates that are particularly sensitive to the harshness of inorganic bases.[1]
Q4: How does the choice of base affect reaction yield?
A4: The choice of base is a critical parameter that significantly influences reaction yield.[1] The effectiveness of a base is dependent on factors such as its basicity, solubility, and the nature of the cation.[1] For instance, cesium carbonate (Cs₂CO₃) often provides superior results, especially for challenging or sterically hindered substrates, a phenomenon sometimes referred to as the "caesium effect."[1][5] Strong bases like KOH can be effective but may also lead to side reactions, potentially lowering the yield of the desired product.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki-Miyaura coupling of bromocarbazoles.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere to prevent deactivation. Consider using a more robust pre-catalyst. |
| Ineffective Base | The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Screen a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely powdered to maximize surface area. For anhydrous couplings with K₃PO₄, the addition of a small amount of water can be beneficial.[6] |
| Low Reaction Temperature | Bromocarbazoles, being electron-rich aryl bromides, can be sluggish in the oxidative addition step.[7] Gradually increase the reaction temperature and monitor for product formation and potential decomposition. |
| Boronic Acid Instability | Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) is a common side reaction. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) or consider using a more stable boronic ester. |
| Poor Solubility of Reagents | Bromocarbazole starting materials can have poor solubility.[8] Select a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with the addition of water.[7] |
| Oxygen Contamination | The reaction is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Often occurs at higher temperatures or with prolonged reaction times in the presence of oxygen. | Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere. Consider lowering the reaction temperature if the desired coupling is proceeding efficiently. |
| Dehalogenation of Bromocarbazole | Can be promoted by certain bases or impurities in the reaction mixture. | Screen different bases; for instance, if using a strong hydroxide base, consider switching to a carbonate or phosphate. Ensure all reagents are of high purity. |
| Hydrolysis of Functional Groups | If the bromocarbazole or boronic acid contains base-sensitive functional groups (e.g., esters), strong bases can cause hydrolysis. | Use a milder base such as KF or K₂CO₃.[5][8] Minimize the amount of water in the reaction mixture if possible. |
Data Presentation
The selection of the base is highly dependent on the specific bromocarbazole substrate, the boronic acid partner, the catalyst/ligand system, and the solvent. The following table provides a summary of yields obtained with different bases in Suzuki-Miyaura coupling reactions of various aryl bromides, which can serve as a starting point for optimization.
Table 1: Comparative Performance of Various Bases in Suzuki-Miyaura Coupling
| Entry | Base | Common Substrates | Typical Yield (%) | Notes |
| 1 | Na₂CO₃ | Aryl bromides | 85-98% | A widely used, cost-effective, and efficient base. Found to be highly effective in several studies.[4] |
| 2 | K₂CO₃ | Aryl bromides, Heteroaryl halides | 80-95% | Another common and effective carbonate base, often used in solvent mixtures with water.[1] |
| 3 | Cs₂CO₃ | Aryl bromides, Sterically hindered substrates | 90-99% | Often provides superior results for challenging substrates.[5] |
| 4 | K₃PO₄ | Aryl bromides, Nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles.[1] |
| 5 | KOH | Aryl bromides | 70-90% | A strong base that can sometimes lead to side reactions.[1] |
| 6 | NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[1] |
| 7 | KF | Base-sensitive substrates | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid and can be milder for sensitive functional groups.[1][8] |
| 8 | TEA | Aryl bromides | Variable | An organic base, often less effective than inorganic bases in terms of yield for this reaction.[3] |
Note: Yields are highly substrate- and condition-dependent and are provided for illustrative purposes.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a bromocarbazole.
Protocol 1: General Procedure for Di-substitution of 3,6-Dibromocarbazole
Materials:
-
3,6-Dibromocarbazole (1.0 eq.)
-
Arylboronic acid (2.5 eq.)
-
K₃PO₄ (finely powdered, 4.0 eq.)
-
Pd₂(dba)₃ (0.015 eq.)
-
SPhos (0.03 eq.)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3,6-dibromocarbazole, the arylboronic acid, and finely powdered K₃PO₄.[7]
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[7]
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.[7]
-
Add degassed toluene and degassed water in a 4:1 ratio via syringe.[7]
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the mixture with water and brine. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Mono-substitution of 3,6-Dibromocarbazole
Materials:
-
3,6-Dibromocarbazole (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
K₂CO₃ (2.0 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vial, add 3,6-dibromocarbazole, the arylboronic acid, and K₂CO₃.[7]
-
Add Pd(PPh₃)₄ to the vial.[7]
-
Seal the vial and evacuate and backfill with argon three times.[7]
-
Add degassed 1,4-dioxane and water (4:1) via syringe.[7]
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours, carefully monitoring by TLC or LC-MS to avoid the formation of the di-substituted product.[7]
-
Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling of bromocarbazoles.
Caption: Troubleshooting decision tree for Suzuki coupling of bromocarbazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Homocoupling in Carbazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during carbazole synthesis. The following information is designed to help you diagnose and resolve issues in your experiments, leading to higher yields and purer products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of carbazole synthesis, and why is it a problem?
A1: Homocoupling is a significant side reaction where two molecules of the same aryl halide or two molecules of a boronic acid derivative react with each other, forming a symmetrical biaryl byproduct instead of the desired carbazole. This is problematic for several reasons: it consumes starting materials, reduces the yield of the target carbazole, and the resulting homocoupled byproduct can be difficult to separate from the desired product due to similar physical properties.
Q2: What are the primary synthetic routes for carbazoles where homocoupling is a common issue?
A2: Homocoupling is a prevalent side reaction in popular transition-metal-catalyzed cross-coupling reactions used for carbazole synthesis, including:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used for the intramolecular cyclization of 2-aminobiphenyls or related precursors to form the carbazole core.[1]
-
Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation to yield carbazoles, which often requires high temperatures.[1]
-
Suzuki-Miyaura Coupling: While used for constructing the biaryl backbone of the carbazole precursor, homocoupling of the boronic acid reagent is a common side reaction.[2]
Q3: What are the main factors that promote homocoupling?
A3: Several factors can contribute to an increase in homocoupling side reactions:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids in Suzuki-Miyaura reactions and can also affect the catalytic cycle in palladium- and copper-catalyzed reactions.
-
Catalyst Choice and Concentration: The choice of metal catalyst and its concentration can influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Ligand Selection: The steric and electronic properties of the ligand used in the catalytic system are crucial in directing the reaction towards the desired product and minimizing side reactions.[1]
-
Base Selection: The strength and nature of the base can impact the reaction pathway and the prevalence of homocoupling.[1]
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in side reactions, including homocoupling and hydrodehalogenation.[2]
-
Substrate Reactivity: The electronic properties of the starting materials can influence their propensity for homocoupling.
Troubleshooting Guides
Issue 1: Significant formation of homocoupled byproduct in Buchwald-Hartwig synthesis of carbazoles.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| High levels of biaryl byproduct detected by GC/MS or NMR. | 1. Inefficient Reductive Elimination: The final step of the desired catalytic cycle is slow compared to side reactions. 2. Inappropriate Ligand: The ligand may not be sterically bulky or electron-rich enough to promote the desired C-N bond formation. 3. Suboptimal Base: The base may not be effective in promoting the deprotonation of the amine, slowing down the catalytic cycle. | 1a. Optimize Ligand: Switch to a more sterically hindered and electron-rich ligand such as SPhos, XPhos, or a bidentate ligand like Xantphos.[3] 1b. Screen Bases: Evaluate different bases such as Cs₂CO₃, K₃PO₄, or NaOtBu. 1c. Adjust Temperature: Lowering the reaction temperature may favor the desired pathway. |
| Low yield of carbazole product with recovery of starting materials and homocoupled byproduct. | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, allowing for competing side reactions. | 1a. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient initiation of the catalytic cycle. 1b. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion. 2a. Change Ligand: Use a ligand known to accelerate oxidative addition. |
Issue 2: Persistent homocoupling in Ullmann condensation for carbazole synthesis.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Formation of a symmetrical biaryl byproduct from the aryl halide starting material. | 1. High Reaction Temperature: Traditional Ullmann conditions often employ very high temperatures, which can promote homocoupling. 2. Stoichiometric Copper: The use of stoichiometric amounts of copper powder can lead to a higher incidence of homocoupling. 3. Absence of a suitable ligand: The copper catalyst may not be effectively stabilized or activated for the desired C-N bond formation. | 1a. Lower the Temperature: If possible, screen lower reaction temperatures. 1b. Use a Ligand: Introduce a ligand such as 1,10-phenanthroline, L-proline, or an N-heterocyclic carbene (NHC) to facilitate the reaction at a lower temperature. 2a. Use a Catalytic Amount of a Copper(I) Salt: Employ a catalytic amount of a soluble copper(I) salt like CuI or CuCl instead of stoichiometric copper powder. |
| Low conversion to the carbazole product, with homocoupling as the major side reaction. | 1. Inefficient Catalyst System: The combination of copper source, ligand, and base is not optimal for the specific substrate. 2. Solvent Effects: The solvent may not be ideal for promoting the desired reaction pathway. | 1a. Systematic Screening: Perform a systematic screening of different copper(I) sources, ligands, and bases. 1b. Consider Additives: In some cases, additives can improve the reaction outcome. 2a. Solvent Screening: Evaluate different high-boiling polar aprotic solvents such as DMF, NMP, or dioxane. |
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of the desired carbazole product versus the homocoupled byproduct.
Table 1: Effect of Ligand on the Intramolecular Buchwald-Hartwig Cyclization of 2-Amino-2'-bromobiphenyl
| Ligand | Base | Solvent | Temp (°C) | Carbazole Yield (%) | Homocoupling Byproduct (%) |
| P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 85 | 10 |
| XPhos | K₃PO₄ | Dioxane | 110 | 92 | 5 |
| SPhos | K₃PO₄ | Dioxane | 110 | 95 | <3 |
| Xantphos | Cs₂CO₃ | Toluene | 110 | 88 | 8 |
| dppf | NaOtBu | Toluene | 100 | 75 | 15 |
Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Influence of Base and Ligand in the Ullmann Condensation for Carbazole Synthesis
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Carbazole Yield (%) | Homocoupling Byproduct (%) |
| CuI (10 mol%) | None | K₂CO₃ | NMP | 180 | 60 | 25 |
| CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | Dioxane | 110 | 85 | 10 |
| CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 120 | 88 | 8 |
| CuCl (5 mol%) | 1-Methyl-imidazole | t-BuOLi | Dioxane | 110 | 92 | <5 |
Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Minimizing Homocoupling in the Intramolecular Buchwald-Hartwig Synthesis of Carbazole
This protocol is for the intramolecular cyclization of a 2-aminobiphenyl derivative to form a carbazole, with a focus on minimizing homocoupling.
Materials:
-
2-Amino-2'-halobiphenyl derivative (1.0 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-amino-2'-halobiphenyl derivative, palladium pre-catalyst, SPhos ligand, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Assisted Ullmann Condensation for Carbazole Synthesis
This protocol describes a modern, ligand-assisted Ullmann condensation for the intramolecular synthesis of carbazoles, designed to reduce homocoupling.
Materials:
-
2-Amino-2'-halobiphenyl derivative (1.0 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk tube, combine the 2-amino-2'-halobiphenyl derivative, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key chemical pathways involved in carbazole synthesis and the competing homocoupling side reaction.
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination showing the desired pathway to the carbazole product and a competing homocoupling side reaction.
References
Technical Support Center: Isolating Pure 2-Bromo-7-methoxy-9H-carbazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful work-up and isolation of pure 2-bromo-7-methoxy-9H-carbazole.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitation After Quenching | The product is too soluble in the quenching solution (e.g., water). The concentration of the product in the reaction mixture is too low. | - Try quenching with a non-polar solvent like hexane if the product is expected to be non-polar. - Concentrate the reaction mixture under reduced pressure before pouring it into the quenching solvent. |
| Oily or Gummy Precipitate | The crude product has a low melting point or is impure. Trapped solvent. | - Triturate the gummy solid with a suitable solvent (e.g., cold ethanol or hexane) to induce solidification. - Redissolve the oil in a minimal amount of a good solvent and re-precipitate it in a poor solvent. - Ensure the solid is thoroughly dried under vacuum to remove residual solvent. |
| Difficulty Filtering the Precipitate | The precipitate is too fine and clogs the filter paper. | - Use a filter aid like Celite®. - Allow the precipitate to settle, decant the supernatant, and then filter the remaining solid. - Consider centrifugation as an alternative to filtration. |
| Product Contaminated with Starting Material | Incomplete reaction. Insufficient brominating agent. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.[1] - Consider increasing the reaction time or temperature slightly, but be cautious of byproduct formation.[1] |
| Presence of Multiple Brominated Byproducts | Over-bromination due to excess brominating agent or harsh reaction conditions. The methoxy and amine groups on the carbazole ring are activating, making it susceptible to polybromination. | - Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide - NBS).[1] - Add the brominating agent portion-wise or as a solution dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.[1] - Protecting the carbazole nitrogen with a suitable group can help direct bromination to specific positions.[1] |
| Poor Separation During Column Chromatography | The polarity of the product and impurities (e.g., dibrominated species) are too similar.[1] | - Use a long column with a fine-grade silica gel for better resolution. - Employ a shallow gradient of a carefully selected eluent system (e.g., hexane/ethyl acetate or dichloromethane/hexane). - Test various solvent systems using TLC before running the column to find the optimal separation conditions. |
| Product Loss During Recrystallization | The chosen solvent is too good, and the product remains in the mother liquor. The product is not sufficiently soluble in the hot solvent. | - Select a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common systems for carbazoles include ethanol, acetone, or mixtures like ethyl acetate/hexane.[1][2][3] - Use a minimal amount of hot solvent to dissolve the crude product completely. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect during the synthesis of this compound? A1: The most likely impurities are the starting material (7-methoxy-9H-carbazole) and polybrominated byproducts, such as dibromo-7-methoxy-9H-carbazole.[1] The electron-donating nature of the methoxy group and the nitrogen atom in the carbazole ring activates the aromatic system towards electrophilic substitution, making over-bromination a common issue.
Q2: How can I effectively remove dibrominated impurities? A2: Removing dibrominated impurities can be challenging due to their similar polarity to the desired monobrominated product.[1] Careful recrystallization is often the most effective method.[1] Experiment with different solvent systems, such as ethanol, or a mixture of ethyl acetate and hexane, to find conditions where the desired product selectively crystallizes, leaving the more substituted (and often less soluble) impurities behind or in the mother liquor. If recrystallization is insufficient, column chromatography on silica gel with a carefully optimized eluent system is the next best approach.[1]
Q3: What are the best practices for quenching the bromination reaction? A3: A common and effective method is to pour the reaction mixture into ice water.[1] This helps to stop the reaction quickly and precipitate the crude organic product. The resulting solid can then be collected by filtration.
Q4: My purified product still shows a broad melting point range. What should I do? A4: A broad melting point range typically indicates the presence of impurities. Repeated recrystallization is recommended. If the melting point does not sharpen after a second recrystallization, consider a different solvent system or repurification by column chromatography. It's also possible that occluded solvent is depressing the melting point; ensure the product is thoroughly dried under high vacuum.[2]
Q5: Can I use a protecting group to improve the selectivity of the bromination? A5: Yes, protecting the nitrogen of the carbazole ring can influence the position of bromination.[1] Using a bulky protecting group can sterically hinder certain positions and may favor bromination at less hindered sites. However, this adds extra steps to your synthesis (protection and deprotection) and should be considered based on the level of difficulty in purifying the unprotected product.
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Reaction Quenching: Once the reaction is deemed complete by TLC or HPLC, cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing ice water with stirring.
-
Precipitate Collection: A precipitate should form. Continue stirring for 15-30 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration.
-
Washing: Wash the collected solid on the filter with plenty of water to remove any water-soluble byproducts (e.g., succinimide if NBS was used). Subsequently, wash with a small amount of a cold, non-polar solvent like hexane to remove highly non-polar impurities.
-
Drying: Dry the crude product thoroughly, preferably in a vacuum oven, to remove residual solvents.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol, acetone, or mixtures of ethyl acetate/hexane are good starting points for carbazole derivatives.[1][2] The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield. Collect the purified crystals by vacuum filtration.
-
Final Steps: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum. A purity of ≥98% as determined by HPLC is often achievable for this compound.[4]
Process Visualization
Caption: Workflow for the work-up and purification of this compound.
References
Validation & Comparative
A Comparative Guide to 2-bromo-7-methoxy-9H-carbazole and 3,6-dibromocarbazole for Researchers and Drug Development Professionals
In the landscape of heterocyclic compounds, carbazole derivatives stand out for their versatile applications in materials science and medicinal chemistry. This guide provides a detailed comparison of two functionalized carbazoles: 2-bromo-7-methoxy-9H-carbazole and 3,6-dibromocarbazole, offering insights into their physicochemical properties, synthesis, and applications, supported by available experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3,6-dibromocarbazole is presented below. While comprehensive experimental data for this compound is limited in publicly accessible literature, the available information is provided for a comparative overview.
| Property | This compound | 3,6-dibromocarbazole |
| Molecular Formula | C₁₃H₁₀BrNO | C₁₂H₇Br₂N |
| Molecular Weight | 276.13 g/mol | 325.00 g/mol |
| CAS Number | 200878-50-8 | 6825-20-3 |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | 284 °C | 204-206 °C |
| Boiling Point | - | 459 °C at 760 mmHg |
| Solubility | - | Insoluble in water, soluble in organic solvents like DMF and chloroform. |
Note: Data for this compound is limited. The melting point is a reported value from a commercial supplier.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these compounds. Below is a summary of available spectroscopic data.
| Technique | This compound | 3,6-dibromocarbazole |
| ¹H NMR | No detailed assigned spectrum available. | (500 MHz, CDCl₃, δ in ppm): 8.13 (d, J=1.9 Hz, 2H), 7.52 (dd, J=8.6, 1.9 Hz, 2H), 7.31 (d, J=8.6 Hz, 2H), 7.26 (s, 1H, NH) |
| ¹³C NMR | No detailed assigned spectrum available. | (125 MHz, CDCl₃, δ in ppm): 137.9, 129.0, 123.7, 120.2, 112.5, 111.4 |
| Mass Spectrometry (MS) | No detailed spectrum available. | m/z: 325 (M⁺), 327 (M⁺+2), 329 (M⁺+4) |
| Infrared (IR) | No detailed spectrum available. | - |
Synthesis and Reactivity
Both compounds are synthesized from the carbazole core through electrophilic bromination reactions. The substitution pattern is directed by the reaction conditions and the nature of the starting material.
General Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of substituted carbazoles.
The Potential of 2-bromo-7-methoxy-9H-carbazole in Advanced OLEDs: A Comparative Guide
Carbazole derivatives are a cornerstone in the development of high-performance OLEDs, renowned for their excellent hole-transporting properties and high thermal stability. The specific substitution pattern of 2-bromo-7-methoxy-9H-carbazole suggests its utility in creating novel materials for either the hole-transporting layer (HTL) or the emissive layer (EML) of an OLED device. The presence of a methoxy group (-OCH3) at the 7-position can enhance the electron-donating character of the carbazole core, which is beneficial for hole transport. The bromine atom at the 2-position serves as a versatile reactive site for further chemical modifications, enabling the synthesis of a wide array of functional molecules through cross-coupling reactions.
Materials derived from 2,7-disubstituted carbazoles have shown promise as both hole-transporting and emissive materials, with some studies indicating superior performance compared to their 3,6-disubstituted counterparts. It is anticipated that derivatives of this compound could be engineered to be efficient blue light emitters, a critical component for full-color displays and white lighting applications.
Performance Comparison of OLED Materials
To contextualize the potential of materials derived from this compound, the following tables summarize the performance of commonly used alternative materials in OLEDs.
Table 1: Comparison of Hole-Transporting Materials (HTMs)
| Material | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg) (°C) |
| NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) | ~5.4 - 5.6 | ~10⁻⁴ | 95-100 |
| TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) | ~5.5 | ~10⁻² - 10⁻³ | 130 |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | ~5.9 - 6.1 | ~10⁻³ - 10⁻⁴ | 110 |
Table 2: Comparison of Blue Emitting Materials
| Emitter Type | Material | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Eclairage (CIE) Coordinates (x, y) |
| Fluorescent | BCzB-PPI | 4.43 | (0.159, 0.080) |
| Phosphorescent | FIrpic | ~7.0 - 9.1 | (0.17, 0.34) |
| Thermally Activated Delayed Fluorescence (TADF) | Representative TADF Emitter | >20 | Deep Blue Region |
Experimental Protocols
Detailed methodologies are crucial for the synthesis of novel materials and the fabrication of high-performance OLEDs. Below are generalized protocols relevant to the development of materials from this compound.
Synthesis of a 2,7-Disubstituted Carbazole Derivative (Illustrative Example)
A common synthetic route to functionalize the 2-bromo position of a carbazole precursor is through a Suzuki coupling reaction.
-
Reaction Setup: In a nitrogen-filled glovebox, this compound (1 equivalent), a desired arylboronic acid (1.2 equivalents), palladium(0) tetrakis(triphenylphosphine) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents) are added to a round-bottom flask.
-
Solvent Addition: A degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1), is added to the flask.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-7-methoxy-9H-carbazole derivative.
OLED Device Fabrication
A standard procedure for fabricating a multi-layer OLED via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole-Injection Layer (HIL) Deposition: A thin layer (e.g., 10 nm) of a hole-injection material, such as HAT-CN, is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Hole-Transporting Layer (HTL) Deposition: The hole-transporting material (e.g., NPB or a novel carbazole derivative) is deposited on top of the HIL to a thickness of 30-50 nm.
-
Emissive Layer (EML) Deposition: The emissive material is deposited to a thickness of 20-40 nm. For doped devices, the host and guest materials are co-evaporated from separate sources at a controlled ratio.
-
Electron-Transporting Layer (ETL) Deposition: An electron-transporting material, such as Alq3, is deposited to a thickness of 30-50 nm.
-
Electron-Injection Layer (EIL) Deposition: A thin layer (e.g., 1 nm) of lithium fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode Deposition: Finally, a metal cathode, typically aluminum (Al), is deposited to a thickness of 100-150 nm through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the general synthetic pathway and the OLED device architecture.
Caption: General synthetic workflow for functional carbazole derivatives.
Caption: OLED fabrication workflow and device architecture.
Electrochemical Standoff: A Comparative Analysis of Substituted Carbazole Isomers
A deep dive into the electrochemical behavior of substituted carbazole isomers reveals that the position of functional groups significantly influences their redox properties, impacting their suitability for various applications in materials science and drug development. This guide provides a comparative analysis of these isomers, supported by experimental data and detailed methodologies.
Carbazole and its derivatives are renowned for their excellent hole-transporting properties, high thermal stability, and intense blue luminescence, making them key components in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.[1] The electrochemical characteristics of these molecules, particularly their oxidation and reduction potentials, are critical determinants of their performance in such applications. The position of substituents on the carbazole ring—whether on the nitrogen atom (N-substitution) or the aromatic core (C-substitution at positions like 2, 3, 6, or 7)—plays a pivotal role in tuning these electronic properties.[1]
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for a selection of substituted carbazole isomers, illustrating the impact of substituent placement on their redox behavior.
| Compound | Substitution Position | Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Reference |
| 9-Phenylcarbazole | N-9 | ~1.12 | -5.52 | -2.08 | Deduced from[2] |
| 3,6-Dibromo-9-phenylcarbazole | 3, 6, and N-9 | ~1.25 | -5.65 | -2.25 | Deduced from[2] |
| 2,6-Dimethyl-9H-carbazole | 2, 6 | Lowered potential expected | - | - | Inferred from[3] |
| N-((Methoxycarbonyl)methyl)carbazole | N-9 | ~1.1 | - | - | [4] |
| 3-Ethylcarbazole | 3 | ~1.0 | - | - | [5] |
| 3,6-Diethylcarbazole | 3, 6 | ~0.95 | - | - | [5] |
| 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivatives | Varied | IP: 5.98–6.22 eV | -5.53 to -5.35 | -2.38 to -2.65 | [6] |
Note: The values presented are approximate and can vary based on experimental conditions. The HOMO and LUMO levels are often estimated from electrochemical data.
Electron-donating groups, such as alkyl chains, generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups, like halogens or cyano groups, tend to increase the oxidation potential. The position of these substituents is also crucial; for instance, substitution at the 3 and 6 positions often has a more pronounced effect on the electronic properties compared to substitution at other positions due to the higher electron density at these sites.[7][8]
Experimental Protocols
The electrochemical characterization of carbazole isomers is typically performed using cyclic voltammetry (CV). This technique allows for the determination of oxidation and reduction potentials, providing insights into the HOMO and LUMO energy levels of the molecules.
A Generalized Protocol for Cyclic Voltammetry of Carbazole Derivatives:
1. Materials and Instrumentation:
- Working Electrode: Glassy carbon, platinum, or gold electrode.
- Counter Electrode: Platinum wire or foil.
- Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
- Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) in an anhydrous, deoxygenated organic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
- Analyte: The substituted carbazole isomer at a concentration of approximately 1-10 mM.
- Potentiostat: An instrument capable of performing cyclic voltammetry.
2. Procedure:
- The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution.
- The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
- A background scan of the electrolyte solution is recorded to ensure there are no interfering redox processes.
- The carbazole derivative is added to the cell, and the solution is stirred to ensure homogeneity.
- The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and back. The scan rate is typically between 20 and 100 mV/s.
- The oxidation and reduction peaks are identified on the resulting voltammogram. The potential at the peak maximum (Ep) or the half-wave potential (E1/2) for reversible processes is recorded.
- The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibrating the potential values.
Visualizing Experimental and Logical Frameworks
To better understand the experimental workflow and the structure-property relationships, the following diagrams are provided.
The diagram above illustrates the typical steps involved in the electrochemical characterization of substituted carbazole isomers, from sample preparation to data analysis.
This second diagram illustrates the logical relationship between the molecular structure of substituted carbazole isomers and their resulting electrochemical properties, which in turn dictate their performance in various applications. The type and position of the substituent directly impact the oxidation and reduction potentials, thereby tuning the HOMO and LUMO energy levels and influencing device efficiency and stability.
References
- 1. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Positional Isomerism of Methoxy Groups on Carbazole: A Comparative Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituent groups on a core molecular scaffold is a fundamental approach in medicinal chemistry and materials science to fine-tune physicochemical and biological properties. Among these, the methoxy (-OCH₃) group is a common and influential substituent. This guide provides an objective comparison of how the position of a methoxy group on the carbazole nucleus—a privileged scaffold in drug discovery and organic electronics—alters its photophysical, electrochemical, and thermal properties. The information presented is supported by experimental data to aid in the rational design of novel carbazole-based compounds.
Comparative Data Analysis
The introduction of a methoxy group, a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect), significantly modulates the electronic structure of the carbazole core. The net effect is highly dependent on its position (ortho, meta, or para) relative to the nitrogen atom or other points of conjugation.
Photophysical Properties
The position of the methoxy group directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the absorption and emission characteristics of the molecule.
| Property | Ortho-Methoxycarbazole | Meta-Methoxycarbazole | Para-Methoxycarbazole | Reference Compound (Carbazole) |
| Absorption Max (λ_abs) | Red-shifted | Slightly Red-shifted | Significantly Red-shifted | ~320-340 nm |
| Emission Max (λ_em) | Red-shifted | Slightly Red-shifted | Significantly Red-shifted | ~350-370 nm |
| Quantum Yield (Φ) | Variable | Generally Lower | Generally Higher | Variable |
Note: Exact values are highly dependent on the specific derivative and solvent used. The table represents general trends.
Electrochemical Properties
Electrochemical properties, such as ionization potential and electron affinity, are critical for applications in organic electronics, particularly as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] The methoxy group's ability to donate electron density generally raises the HOMO energy level, which lowers the ionization potential.
| Property | Ortho-Methoxycarbazole | Meta-Methoxycarbazole | Para-Methoxycarbazole |
| HOMO Energy Level | Increased | Slightly Increased | Significantly Increased |
| Ionization Potential (IP) | 5.10 - 5.56 eV (for derivatives)[3] | 5.10 - 5.56 eV (for derivatives)[3] | 5.10 - 5.56 eV (for derivatives)[3] |
| Hole Drift Mobility (μ_h) | Can be high (~10⁻⁴ cm²/Vs)[3] | Can exceed 10⁻³ cm²/Vs[4] | Generally beneficial for charge transport[3] |
Note: The range of ionization potentials is for a series of methoxy-substituted carbazole and diphenylamine derivatives. The best charge transport properties were observed for compounds with methoxy groups in the para and ortho positions.[3]
Thermal Stability
Thermal stability is a crucial parameter for the operational lifetime of organic electronic devices.[5] High glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable.
| Property | General Trend with Methoxy Substitution |
| Glass Transition Temp (Tg) | Can be high, exceeding 150 °C in some derivatives.[5] |
| Decomposition Temp (Td) | Generally high, with 5% weight loss observed between 349 °C and 488 °C for some derivatives.[5] |
Note: Carbazole derivatives are known for their remarkable thermal stability.[2][6] The specific position of the methoxy group can influence crystal packing and intermolecular forces, but the carbazole core itself provides a robust thermal foundation.
Influence of Methoxy Group Position on Carbazole Properties
The observed differences in properties can be rationalized by considering the electronic effects at each position. The following diagram illustrates the logical relationship between the substituent position and its impact.
Caption: Logical workflow of methoxy position's effect on carbazole properties.
-
Para-Position (e.g., C3, C6): The electron-donating resonance effect (+R) is maximal at the para position, directly conjugating with the carbazole nitrogen and π-system. This strongly raises the HOMO energy level, reduces the HOMO-LUMO gap, and leads to significant red-shifts in absorption and emission spectra. This position is often beneficial for charge transport.[3]
-
Ortho-Position (e.g., C1, C8): Both inductive (-I) and resonance (+R) effects are operative. However, potential steric hindrance from the bulky methoxy group can cause a twist in the molecular geometry, slightly disrupting planarity and conjugation. Despite this, the ortho position can still effectively lower the ionization potential and enhance charge transport.[3]
-
Meta-Position (e.g., C2, C4, C5, C7): The resonance effect is minimal at the meta position. The primary influence is the electron-withdrawing inductive effect (-I), which has a much smaller impact on the frontier molecular orbitals compared to the ortho and para positions.
Experimental Protocols
The following are generalized methodologies for the synthesis and characterization of methoxy-substituted carbazoles, based on common laboratory practices.
General Synthesis Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for creating the carbazole core.
-
Reaction Setup: A substituted phenylhydrazine (e.g., 4-methoxyphenylhydrazine) and cyclohexanone are combined in a suitable solvent, often acetic acid or a mixture with a higher boiling point like toluene.
-
Condensation: The mixture is heated to reflux to form the phenylhydrazone intermediate.
-
Cyclization: A catalyst, typically a protic acid (like H₂SO₄, HCl) or a Lewis acid (like ZnCl₂), is added. The reaction is heated, often to temperatures above 100 °C, to induce cyclization and subsequent aromatization.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the target tetrahydrocarbazole.
-
Oxidation (Optional): To obtain the fully aromatic carbazole, the tetrahydrocarbazole intermediate is oxidized using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) in a high-boiling solvent.
Caption: Synthetic workflow for methoxycarbazoles via Fischer Indole Synthesis.
Key Characterization Methodologies
-
Photophysical Analysis:
-
UV-Visible Spectroscopy: Used to determine the absorption maxima (λ_abs). Solutions of the compound in a suitable solvent (e.g., THF, dichloromethane) are analyzed to record the absorption spectrum.
-
Fluorescence Spectroscopy: Used to measure the emission maxima (λ_em) and photoluminescence quantum yield (PLQY). The sample is excited at its absorption maximum, and the resulting emission spectrum is recorded. Quantum yield is typically determined relative to a known standard.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): This technique is used to determine the oxidation and reduction potentials of the compound. From these values, the HOMO and LUMO energy levels can be estimated. The experiment involves scanning the potential of a working electrode in a solution containing the sample and a supporting electrolyte.
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), which indicates the material's thermal stability.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg) for amorphous materials.
-
References
- 1. Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Analysis of Hole Mobility in Carbazole Derivatives for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics is continually advancing, with carbazole derivatives emerging as a cornerstone for the development of high-performance hole transport materials (HTMs). Their inherent electron-rich nature, high thermal stability, and tunable electrochemical properties make them prime candidates for applications in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[1][2][3] This guide provides a comparative analysis of the hole mobility in various carbazole derivatives, supported by experimental data, to assist researchers in selecting and designing next-generation materials.
The efficiency of charge transport within these materials is fundamentally linked to their molecular architecture. Modifications to the carbazole core, such as the position and nature of substituent groups, dimerization, and the overall molecular geometry, significantly influence the intermolecular interactions and the ease with which holes can "hop" between adjacent molecules.[4][5] This guide summarizes key quantitative data, details the experimental protocols for measuring hole mobility, and provides a visual representation of the crucial structure-property relationships.
Quantitative Data Summary
The following table summarizes the hole mobility (μh) of several key carbazole derivatives as reported in the literature. The data is categorized by the measurement technique employed, primarily Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).
| Carbazole Derivative | Common Abbreviation | Hole Mobility (μh) (cm²/Vs) | Measurement Technique |
| 4,4',4''-Tris(carbazol-9-yl)triphenylamine | TCTA | ~1 x 10⁻⁴ | TOF |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | CBP | 10⁻³ - 10⁻⁴ | TOF, SCLC |
| 1,3-Bis(N-carbazolyl)benzene | mCP | High (qualitative) | - |
| 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene | Spiro-OMeTAD | ~2 x 10⁻⁴ | Multiple |
| 2,7-disubstituted carbazole derivatives | - | Generally higher than 3,6-isomers | TOF |
| D–A type carbazole derivatives (e.g., KZRD) | KZRD | Higher than donor-only analogues | SCLC |
| Poly(N-vinylcarbazole) | PVK | ~3 orders higher than electron mobility | TOF |
| Thiazolo[5,4-d]thiazole-based carbazole derivatives | - | 4.33 × 10⁻⁵ to 1.63 × 10⁻³ | TOF |
Experimental Protocols
Accurate determination of hole mobility is crucial for the evaluation of new HTMs. The two most prevalent techniques are Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).
Time-of-Flight (TOF) Method
The TOF technique directly measures the drift mobility of charge carriers. It involves generating a sheet of charge carriers near one electrode using a short laser pulse and measuring the time it takes for them to drift across a known thickness of the organic semiconductor under an applied electric field.[6][7][8][9]
Device Fabrication:
-
A thick film (typically 1-10 µm) of the carbazole derivative is deposited onto a transparent conductive substrate (e.g., Indium Tin Oxide - ITO) which serves as the bottom electrode. Deposition can be achieved through vacuum evaporation or solution processing.
-
A semi-transparent top metal electrode (e.g., aluminum) is then deposited on top of the organic layer to complete the sandwich-type device structure.
Measurement Procedure:
-
A pulsed laser with a wavelength strongly absorbed by the organic material is directed at the semi-transparent electrode to generate electron-hole pairs near this electrode.
-
A DC voltage is applied across the device, creating an electric field that drives the holes towards the opposite electrode.
-
The transient photocurrent generated by the drifting holes is measured as a function of time using an oscilloscope.
-
The transit time (t_T) is determined from the inflection point of the photocurrent transient when plotted on a log-log scale.
-
The hole mobility (μh) is calculated using the following equation: μh = d² / (V * t_T) where 'd' is the thickness of the organic film and 'V' is the applied voltage.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is used to determine the charge carrier mobility from the current-voltage (J-V) characteristics of a single-carrier device.[10][11][12][13] This technique is particularly useful for thin films, which are more representative of actual device architectures.
Device Fabrication:
-
A hole-only device is fabricated in a sandwich structure. This typically consists of a bottom electrode (e.g., ITO), a hole-injection layer (e.g., MoO₃), the active layer of the carbazole derivative, another hole-injection layer, and a top metal electrode (e.g., Au or Al). The use of hole-injection layers ensures efficient injection of holes and blocks electrons.
Measurement Procedure:
-
The current density (J) is measured as a function of the applied voltage (V) in the dark using a source-measure unit.
-
The J-V characteristic of a trap-free SCLC device is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μh * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μh is the hole mobility, and 'd' is the thickness of the active layer.
-
By plotting J versus V² on a log-log scale, a region with a slope of approximately 2 should be observed, which corresponds to the SCLC regime.
-
The hole mobility can be extracted from the slope of the linear fit to the J-V² plot in the SCLC region.
Structure-Property Relationships
The hole mobility of carbazole derivatives is intricately linked to their molecular structure. Understanding these relationships is key to designing novel materials with enhanced performance.
Caption: The relationship between structural modifications of the carbazole core and the resulting hole mobility.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. ris.ui.ac.ir [ris.ui.ac.ir]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. pure.rug.nl [pure.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 2-bromo-7-methoxy-9H-carbazole: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical prerequisite for reliable experimental outcomes and the advancement of therapeutic candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 2-bromo-7-methoxy-9H-carbazole. The information presented is supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally sensitive organic molecules like this compound. Its high resolving power enables the separation of the main compound from closely related impurities, which may include unreacted starting materials, by-products, and degradation products.[1] Commercial suppliers of this compound often specify a purity of greater than 98.0% as determined by HPLC, establishing this method as the industry benchmark for quality control.[2]
A typical analytical approach for carbazole derivatives involves reversed-phase HPLC (RP-HPLC) using a C18 column. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (the C18 column) and a polar mobile phase.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is adapted from established methods for similar carbazole derivatives and is suitable for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v, isocratic elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of the mobile phase to create a 100 µg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for quantitative purity analysis of this compound, other techniques can provide complementary information.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[1] | Separation based on differential migration on a thin layer of adsorbent material.[1] |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | Rapid qualitative screening. |
| Selectivity | High, excellent for separating isomers and non-volatile impurities.[1] | Very high, provides structural information from mass spectra. | Moderate, primarily for qualitative assessment.[1] |
| Sensitivity | High (ng to pg range).[1] | Very high (pg to fg range). | Low (µg to ng range). |
| Quantitation | Excellent, highly reproducible. | Good, can be quantitative with appropriate standards. | Semi-quantitative at best. |
| Best Suited For | Quantitative purity determination and quality control. | Identification of volatile impurities and structural elucidation. | Rapid reaction monitoring and preliminary purity checks. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile impurities.[1] For a compound like this compound, which has a relatively high boiling point, GC-MS analysis would require high temperatures, which could potentially lead to thermal degradation. However, it can be invaluable for detecting and identifying low molecular weight residual solvents or starting materials from the synthesis.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique that is well-suited for monitoring the progress of a chemical reaction and for preliminary purity assessment.[1] By spotting the crude reaction mixture and the purified product alongside the starting materials on a TLC plate, one can quickly visualize the conversion of starting materials and the presence of major impurities. However, TLC is generally not a quantitative technique and has lower resolution compared to HPLC.
Potential Impurities in the Synthesis of this compound
The synthesis of carbazole derivatives often involves cyclization reactions. A plausible synthetic route to this compound could involve the Fischer indole synthesis or a Bucherer-Bergs reaction followed by aromatization. Potential impurities could therefore include:
-
Unreacted Starting Materials: Such as appropriately substituted anilines and cyclohexanone derivatives.
-
Partially Reacted Intermediates: For example, the corresponding hydrazone in a Fischer synthesis.
-
Isomeric By-products: Depending on the directing effects of the substituents, other isomers of the desired product could be formed.
-
Over-brominated or Under-brominated Products: If bromination is a step in the synthesis.
-
Degradation Products: Formed during the reaction or work-up.
References
A Guide to Emerging Hole-Transporting Materials: Benchmarking Against the Standard Spiro-OMeTAD
For Researchers, Scientists, and Drug Development Professionals in the field of Perovskite Solar Cells.
The quest for highly efficient and stable perovskite solar cells (PSCs) has led to intense research into every component of the device architecture. The hole-transporting material (HTM) plays a crucial role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode, significantly impacting the power conversion efficiency (PCE), stability, and cost of the final device. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold standard HTM in high-performing PSCs. However, its widespread application is hampered by several drawbacks, including a complex multi-step synthesis, high cost, and the need for performance-enhancing yet stability-compromising additives.
This guide provides a comprehensive comparison of promising new hole-transporting materials that have emerged as viable alternatives to spiro-OMeTAD. We present a detailed analysis of their performance metrics, supported by experimental data, and provide the underlying experimental protocols to facilitate reproducible research.
Performance Comparison of Next-Generation Hole-Transporting Materials
The following tables summarize the key performance parameters of recently developed HTMs in comparison to the benchmark, spiro-OMeTAD. These parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| spiro-OMeTAD (benchmark) | 22.95 | 1.15 | 25.51 | 78.2 | [1] |
| SF-MPA-MCz | 24.53 | 1.18 | 26.24 | 79.22 | [1] |
| spiro-OMeTAD (benchmark) | 18.1 | - | - | - | [2] |
| ADT-TPA | 17.6 | - | - | - | [2] |
| ADT-DPA | - | - | - | - | [2] |
| spiro-OMeTAD (benchmark) | 19.0 | - | - | - | |
| TET | 18.6 | - | - | >81 |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of the discussed HTMs and the fabrication and characterization of the perovskite solar cells.
Synthesis of Novel Hole-Transporting Materials
1. Synthesis of SF-MPA-MCz:
The synthesis of SF-MPA-MCz involves a multi-step process starting from commercially available precursors. The key intermediate, 2,7-dibromo-2′,7′-diiodo-9,9′-spirobi[fluorene], is synthesized first. Subsequently, Suzuki and Buchwald-Hartwig coupling reactions are employed to introduce the carbazole and methoxyphenylamine moieties. For detailed synthetic procedures, please refer to the supplementary materials of the cited research[1].
2. Synthesis of ADT-DPA and ADT-TPA:
These materials are synthesized from a common anthradithiophene (ADT) core. The synthesis starts with the preparation of the ADT core, followed by palladium-catalyzed cross-coupling reactions to attach the diphenylamine (DPA) or triphenylamine (TPA) units. The complete synthetic details and characterization data can be found in the supporting information of the relevant publication[2].
3. Synthesis of TET:
The synthesis of 2,6,14-tris(5′-(N,N-bis(4-methoxyphenyl)aminophenol-4-yl)-3,4-ethylenedioxythiophen-2-yl)-triptycene (TET) is achieved through a convergent synthesis strategy. The key steps involve the synthesis of the triptycene core and the triarylamine-EDOT arms, followed by a final palladium-catalyzed coupling reaction.
Perovskite Solar Cell Fabrication
A standard n-i-p planar heterojunction architecture is typically used for benchmarking new HTMs. The general fabrication process is as follows:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) followed by annealing at high temperatures (e.g., 500 °C).
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., (FAPbI3)0.85(MAPbBr3)0.15) is deposited via a one-step or two-step spin-coating method in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed during the spin-coating to induce rapid crystallization and form a uniform film. The film is then annealed at a specific temperature (e.g., 100-150 °C).
-
Hole-Transporting Layer (HTL) Deposition: The HTM solution (e.g., the new HTM or spiro-OMeTAD in chlorobenzene) is spin-coated on top of the perovskite layer. For spiro-OMeTAD and many new HTMs, additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (t-BP) are often included in the solution to improve conductivity and device performance.
-
Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Characterization
1. Current Density-Voltage (J-V) Measurements:
The photovoltaic performance of the fabricated solar cells is characterized by measuring their current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²). A solar simulator equipped with a xenon lamp and a Keithley source meter are used for these measurements. The key parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves. Measurements are typically performed by scanning the voltage from reverse to forward bias and vice versa to assess any hysteresis.
2. Stability Testing:
The long-term stability of the perovskite solar cells is a critical factor for their practical application. Stability tests are often conducted following the International Summit on Organic Photovoltaic Stability (ISOS) protocols. For instance, the ISOS-D-1 protocol involves storing the unencapsulated devices in the dark under ambient conditions (controlled humidity and temperature) and periodically measuring their J-V characteristics. For operational stability, devices are continuously illuminated at the maximum power point (MPP) tracking under a controlled atmosphere.
Visualizing the Benchmarking Process
To provide a clear overview of the workflow and the key relationships in benchmarking new HTMs, the following diagrams have been generated using Graphviz.
Caption: Workflow for benchmarking a new hole-transporting material against spiro-OMeTAD.
References
A Comparative Guide to 2-bromo-7-methoxy-9H-carbazole and Its Analogs for Research Applications
For researchers, scientists, and drug development professionals, the selection of chemical building blocks is a critical step in the innovation pipeline. This guide provides a comprehensive comparison of the theoretical and experimental properties of 2-bromo-7-methoxy-9H-carbazole and its structural alternatives, offering a valuable resource for informed decision-making in organic synthesis, materials science, and medicinal chemistry.
Executive Summary
This compound is a halogenated and methoxy-substituted carbazole derivative. The carbazole scaffold is a well-established pharmacophore and a key component in materials with interesting photophysical properties. This guide compares the known properties of this compound with three alternatives: 2,7-dibromo-9H-carbazole, 3,6-dibromo-9H-carbazole, and 3,6-dimethoxy-9H-carbazole. The comparison encompasses physicochemical properties, spectroscopic data, and potential applications, with a focus on providing researchers with the data needed to select the most appropriate compound for their specific application.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its alternatives is presented below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | 2,7-dibromo-9H-carbazole | 3,6-dibromo-9H-carbazole | 3,6-dimethoxy-9H-carbazole |
| Molecular Formula | C₁₃H₁₀BrNO[1] | C₁₂H₇Br₂N | C₁₂H₇Br₂N | C₁₄H₁₃NO₂[2] |
| Molecular Weight | 276.13 g/mol [1] | 325.00 g/mol | 325.00 g/mol | 227.26 g/mol [2] |
| Melting Point | 284 °C | 225-230 °C | Not explicitly found | Not explicitly found |
| Appearance | White to light yellow powder/crystal | Solid | Solid | Not explicitly found |
| Predicted XlogP | 4.0[3] | 4.8 | 4.8 | 3.3 |
| Purity (Typical) | >98.0% (HPLC)[1] | >98% | >98% | >98% |
Spectroscopic Data
Note: The following spectroscopic data for this compound is predicted and should be confirmed experimentally.
| Spectroscopic Technique | This compound (Predicted/Inferred) | 2,7-dibromo-9H-carbazole (Experimental/Literature) |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. A broad singlet for the N-H proton. | Aromatic protons in the range of 7.3-8.1 ppm. A broad singlet for the N-H proton around 11.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-140 ppm. A signal for the methoxy carbon around 55-60 ppm. | Aromatic carbons in the range of 114-142 ppm. |
| FTIR (cm⁻¹) | N-H stretching (around 3400), C-H aromatic stretching (around 3100-3000), C-O stretching (around 1250-1000), C-Br stretching (around 600-500). | N-H stretching, C-H aromatic stretching, C-Br stretching. |
| Mass Spec (m/z) | Predicted [M+H]⁺ at 276.0019.[3] | [M]⁺ at 322.9, 324.9, 326.9 (isotopic pattern for two Br atoms). |
Experimental Protocols
To aid researchers in the experimental verification of the properties of these compounds, the following are generalized protocols for key analytical techniques.
Synthesis of Carbazole Derivatives
The synthesis of substituted carbazoles can be achieved through various methods, including the Cadogan cyclization, Suzuki coupling, and Buchwald-Hartwig amination. For instance, the synthesis of 2,7-dibromo-9H-carbazole can be achieved via a reductive Cadogan ring-closure reaction from 4,4'-dibromo-2-nitrobiphenyl.[4] N-alkylation can then be performed to improve solubility.[4]
Caption: Generalized synthetic workflow for carbazole derivatives.
Characterization Techniques
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a larger number of scans may be necessary.
-
Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups present in the molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Analysis: Obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions to confirm the molecular weight and elemental composition.
Potential Applications and Signaling Pathways
Carbazole derivatives are a versatile class of compounds with applications in both materials science and medicinal chemistry.
Organic Light-Emitting Diodes (OLEDs)
Carbazole-based materials are widely used in OLEDs due to their excellent hole-transporting properties and high thermal stability.[5] The general working principle of an OLED involves the injection of electrons from the cathode and holes from the anode into the organic layers. These charge carriers recombine in the emissive layer to form excitons, which then radiatively decay to emit light. The carbazole moiety often serves as the hole-transporting unit or as part of the emissive material itself.
Caption: Simplified working principle of an Organic Light-Emitting Diode (OLED).
Anticancer Activity
Many carbazole derivatives have demonstrated potent anticancer activity through various mechanisms.[4][6] These mechanisms often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer. One such pathway is the STAT3 signaling cascade, which plays a crucial role in cell proliferation, survival, and angiogenesis. Some carbazole derivatives have been shown to inhibit STAT3 phosphorylation, thereby blocking its downstream effects.
Caption: Potential mechanism of anticancer activity of carbazole derivatives via inhibition of the STAT3 signaling pathway.
Conclusion
This compound and its analogs represent a valuable class of compounds for researchers in diverse fields. While a complete experimental dataset for this compound is not yet publicly available, the information gathered in this guide provides a solid foundation for its potential applications. The choice between this compound and its alternatives will depend on the specific requirements of the intended application, such as desired electronic properties, solubility, and reactivity. The provided experimental protocols and background on potential applications are intended to facilitate further research and development of these promising molecules.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3652-90-2|2-Bromo-9H-carbazole|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Assessing the Stability of OLEDs with 2-bromo-7-methoxy-9H-carbazole-based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for stable and efficient materials for Organic Light-Emitting Diodes (OLEDs) is a critical focus in materials science, with significant implications for display technologies and beyond. Carbazole derivatives have emerged as a promising class of host materials due to their excellent thermal stability and charge-transporting properties. This guide provides a comparative assessment of the stability of OLEDs incorporating 2-bromo-7-methoxy-9H-carbazole and its derivatives against established alternative materials.
Introduction to Carbazole-Based Host Materials
Carbazole-based materials are widely utilized in the emissive layer of OLEDs, serving as a host for phosphorescent or fluorescent emitters. Their high triplet energy and good charge carrier mobility facilitate efficient energy transfer to the guest emitter. However, the operational stability of carbazole-based OLEDs remains a key challenge, with degradation often attributed to the cleavage of the carbon-nitrogen (C-N) bond within the carbazole moiety.[1][2]
The introduction of various substituents onto the carbazole core is a common strategy to enhance material properties and device stability. Halogenation, such as bromination, can provide reactive sites for further molecular engineering and influence the electronic properties and stability of the material.[3] Alkoxy groups, like methoxy, are also introduced to modify the electronic structure and solubility. This guide focuses on the stability of OLEDs utilizing this compound, a representative example of a functionalized carbazole derivative.
Comparative Analysis of OLED Stability
| Host Material | Emitter | Max. EQE (%) | Luminance (cd/m²) | Lifetime (LT50, hours) | CIE Coordinates (x, y) |
| MoCzB-PPI | Non-doped | 3.52 | 7,832 | 0.242 (at 500 cd/m²) | (0.161, 0.103) |
| CBP | PtOEP | - | >1000 | >10,000,000 (projected) | - |
EQE: External Quantum Efficiency; LT50: Time for luminance to decrease to 50% of its initial value; CIE: Commission Internationale de l'Éclairage. Note: The data for MoCzB-PPI is from a non-doped device, while the CBP data is from a device with a phosphorescent dopant (PtOEP), which can influence the operational lifetime.
Degradation Pathways and Stability Considerations
The primary degradation mechanism in many carbazole-based materials is the dissociation of the C-N bond, particularly in the presence of polarons.[1][2] The energy of this bond can be influenced by the substituents on the carbazole core. Theoretical studies suggest that the stability of these materials can be modulated by carefully selecting these substituents.[1][2]
The workflow for assessing the stability of a novel OLED material typically involves several key experimental and computational steps.
Experimental Protocols
Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazole derivatives often involves multi-step reactions. For instance, the synthesis of pyridinyl-carbazole fragments can be achieved through a Suzuki coupling reaction. In a typical procedure, a diiodo-carbazole derivative is reacted with an excess of a pyridinylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent mixture. The product is then purified using techniques like silica gel chromatography.
OLED Fabrication and Lifetime Measurement
OLED Fabrication: OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially by thermal evaporation in a high-vacuum chamber. The thickness of each layer is carefully controlled using a quartz crystal monitor. Finally, a cathode, usually a metal with a low work function like aluminum, is deposited on top.
Lifetime Measurement: The operational lifetime of an OLED is a critical parameter for assessing its stability. It is typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density.
Experimental Setup: The device is placed in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen. A source measure unit is used to apply a constant current, and a photodiode or a spectroradiometer is used to monitor the luminance of the device over time.
Accelerated Testing: To reduce the testing time for highly stable devices, accelerated lifetime testing is often employed. This involves driving the device at a higher initial luminance or current density and extrapolating the lifetime at normal operating conditions using established models.
Signaling Pathways in OLED Operation and Degradation
The operation of an OLED involves a series of steps from charge injection to light emission. Degradation can occur at various stages of this process.
Conclusion
The stability of OLEDs is a complex issue influenced by the intrinsic properties of the organic materials, the device architecture, and the operating conditions. While carbazole-based materials offer significant advantages, their long-term stability remains a focus of intensive research. The functionalization of the carbazole core with substituents like bromo and methoxy groups is a promising approach to tune the material properties and potentially enhance device lifetime. However, a lack of comprehensive and directly comparable stability data for specific derivatives like this compound highlights the need for further experimental investigation. Future research should focus on systematic studies that directly compare the operational stability of new materials against established standards under identical testing conditions to provide a clearer understanding of their potential for commercial applications.
References
comparative study of different cross-coupling methods for carbazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and photophysical properties. The efficient synthesis of functionalized carbazoles is therefore a critical endeavor. This guide provides a comparative analysis of prominent cross-coupling strategies for constructing the carbazole framework, offering a valuable resource for researchers selecting the optimal synthetic route. We present a side-by-side comparison of key performance indicators, detailed experimental protocols for seminal methods, and mechanistic diagrams to illustrate the reaction pathways.
At a Glance: Comparing Key Cross-Coupling Strategies
The following table summarizes the performance of four widely employed cross-coupling methods for carbazole synthesis: Ullmann Condensation, Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling followed by cyclization, and Palladium-Catalyzed C-H Activation/Amination. The data presented represents typical ranges and may vary depending on the specific substrates and reaction conditions.
| Method | Typical Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Key Advantages | Common Limitations |
| Ullmann Condensation | 40-80 | Stoichiometric to catalytic Cu | 150-220 | 12-48 | Inexpensive copper catalyst, readily available starting materials. | Harsh reaction conditions, limited substrate scope and functional group tolerance, often requires stoichiometric copper. |
| Buchwald-Hartwig Amination | 70-98[1] | 1-5 (Pd) | 80-120 | 8-24 | High yields, excellent functional group tolerance, broad substrate scope.[1][2] | Requires pre-functionalized substrates (halides and amines), relatively expensive palladium catalysts and ligands. |
| Suzuki-Miyaura Coupling & Cyclization | 65-96 | 1-5 (Pd) | 80-110 | 12-24 | Access to diverse substitution patterns, mild reaction conditions.[3] | Two-step process (coupling then cyclization), requires synthesis of boronic acids/esters. |
| Pd-Catalyzed C-H Activation | 60-95[4] | 2-10 (Pd) | 100-140 | 12-36 | Atom economical (no pre-functionalization of one component), potential for novel disconnections.[4][5] | Often requires directing groups, can suffer from regioselectivity issues, may require stronger oxidants.[5] |
Visualizing the Pathways: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycles and logical flow of the compared cross-coupling methods.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: Workflow for carbazole synthesis via Suzuki coupling.
Caption: General pathway for C-H activation-based carbazole synthesis.
Experimental Protocols: A Closer Look
Here, we provide detailed methodologies for key experiments cited in the literature, offering a practical guide for laboratory implementation.
Protocol 1: Buchwald-Hartwig Amination for N-Arylcarbazole Synthesis
This protocol is adapted from a general procedure for the palladium-catalyzed amination of aryl halides.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Carbazole (2.0 mmol) and the aryl halide (2.2 mmol) are added, followed by the addition of anhydrous toluene (10 mL) via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-arylcarbazole.
Protocol 2: Suzuki-Miyaura Coupling followed by Cadogan Reductive Cyclization
This two-step procedure is a reliable method for the synthesis of substituted carbazoles.
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of 2-bromonitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is placed in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to 80 °C and stirred vigorously for 12 hours under an inert atmosphere.
-
Work-up: After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude 2-nitrobiphenyl derivative is typically used in the next step without further purification.
Step 2: Cadogan Reductive Cyclization
-
Reaction Setup: The crude 2-nitrobiphenyl from the previous step is dissolved in triethyl phosphite (10 mL).
-
Reaction Conditions: The solution is heated to reflux (approximately 150 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the excess triethyl phosphite is removed by distillation under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the carbazole product.
Protocol 3: Palladium-Catalyzed Tandem C-H Functionalization and Amide Arylation
This protocol describes an efficient construction of substituted carbazoles from biarylamides.[4]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the 2-acetamidobiphenyl substrate (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Cu(OAc)₂ (0.05 mmol, 10 mol%).
-
Reagent Addition: Anhydrous toluene (2.5 mL) is added, and the vial is sealed with a Teflon-lined cap.
-
Reaction Conditions: The reaction mixture is stirred and heated at 120 °C under an atmosphere of oxygen (balloon) for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with CH₂Cl₂, and filtered through a plug of silica gel. The filtrate is concentrated, and the resulting residue is purified by flash chromatography to afford the N-acetylcarbazole product.
Conclusion
The synthesis of carbazoles has been significantly advanced by the development of various cross-coupling methodologies. The choice of method ultimately depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The Buchwald-Hartwig amination offers high yields and broad applicability for N-arylation. The Suzuki-Miyaura coupling provides a versatile entry to diverse C-substituted carbazoles, albeit in a two-step process. The advent of C-H activation techniques presents a more atom-economical approach, though it can present challenges in regioselectivity. The classical Ullmann condensation, while historically significant, is often limited by its harsh conditions. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors towards novel carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-bromo-7-methoxy-9H-carbazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-bromo-7-methoxy-9H-carbazole, a crucial aspect of responsible laboratory operations.
While a specific Safety Data Sheet (SDS) with complete disposal information for this compound is not fully available, data from structurally similar carbazole derivatives indicate that it should be treated as hazardous waste. The following procedures are based on general best practices for the disposal of such chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and eventual disposal of this compound waste.
-
Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions containing this compound must be treated as hazardous chemical waste.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Containerization:
-
Solid Waste: Collect all solid this compound waste and contaminated disposable materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable. The container must be kept closed except when adding waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
The disposal of this compound must be conducted through a licensed and approved chemical waste disposal facility.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
According to safety data for similar compounds, incineration by a licensed facility is a recommended method of disposal.[1]
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Operational Guidance for Handling 2-Bromo-7-Methoxy-9H-Carbazole
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-bromo-7-methoxy-9H-carbazole. The following procedures are based on best practices for handling solid, powdered chemicals and safety data for the closely related compound, 2-bromo-9H-carbazole, and are intended to ensure the safe handling and disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory.[2][3] |
| Face Shield | Recommended when there is a risk of splashing or dust generation.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for handling solid chemicals.[6] Gloves must be inspected before use and removed properly. |
| Body Protection | Laboratory Coat | A standard lab coat is required for minor tasks.[6] |
| Chemical-Resistant Apron | Recommended for tasks with a higher risk of spills.[2][4] | |
| Full Chemical Suit | Necessary when working with large quantities or in situations with a high risk of exposure.[6] | |
| Respiratory Protection | N95 or P2 Respirator | Required if handling the powder outside of a fume hood or if dust is generated.[7] |
Operational Plan for Safe Handling
A systematic approach is critical to ensure safety during the handling of this compound. This involves careful preparation, execution in a controlled environment, and thorough decontamination procedures.
Experimental Workflow
Step-by-Step Handling Protocol:
-
Preparation :
-
Thoroughly review the safety information for 2-bromo-9H-carbazole and similar chemical compounds.
-
Put on all required PPE as detailed in the table above.
-
Ensure that a chemical fume hood is operational and prepare the workspace within it. All handling of the solid compound should occur in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[1][8]
-
-
Handling :
-
When weighing the compound, use a ventilated balance enclosure or a fume hood to prevent the dispersion of powder.
-
Handle the substance carefully to avoid creating dust.[1]
-
If the compound needs to be transferred, do so with caution to minimize the risk of spills.
-
-
In Case of a Spill :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for halogenated organic waste. | All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled waste container. |
| Liquid Waste | Labeled, sealed container for halogenated organic liquid waste. | Any solutions containing this compound should be collected in a specific waste container for halogenated organic solvents. |
All chemical waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not discharge into drains or rivers.[1]
References
- 1. canbipharm.com [canbipharm.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. realsafety.org [realsafety.org]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
